Meso-zeaxanthin (MZ) is one of the three stereoisomers of zeaxanthin, specifically known as 3R,3´S-zeaxanthin [1]. Along with lutein (L) and zeaxanthin (Z), it is one of the three carotenoids that constitute macular pigment (MP) [2] [3].
These carotenoids are not uniformly distributed across the retina. The table below summarizes their regional dominance.
| Macular Region | Dominant Carotenoid(s) |
|---|---|
| Epicentre (Foveola) | This compound (MZ) and Zeaxanthin (Z) [2] [3] |
| Mid-Periphery | Zeaxanthin (Z) [2] |
| Periphery | Lutein (L) [2] |
This specific distribution suggests an exquisite degree of biological selectivity, as the human macula accumulates only these three carotenoids out of the hundreds found in nature [2].
The origin of MZ in the retina is not fully settled, with evidence supporting two primary sources.
Two primary pathways contribute to this compound in the human macula.
This is considered the major source of MZ in the macula.
While not a significant source in a typical diet, MZ can be obtained directly from food.
Accurately measuring MZ is technically challenging due to its similarity to its stereoisomers. The most cited method involves a two-step HPLC process [2]:
This method is labor-intensive and requires specialized equipment. Recent advancements have focused on automating the fraction collection step to improve recovery, reduce human error, and shorten analysis time [2].
The unique combination of MZ, L, and Z in the macula serves two critical functions for vision, and MZ plays a standout role.
| Function | Mechanism | Role of this compound |
|---|---|---|
| Blue Light Filtration | MP absorbs high-energy short-wavelength (blue) light before it reaches the photoreceptors [3]. | The collective absorption spectrum of all three carotenoids provides optimal filtration, which none could achieve alone [2]. |
| Antioxidant Defense | The carotenoids quench reactive oxygen species (ROS) and prevent lipid peroxidation in the retina [2] [3]. | MZ is a more potent antioxidant than L. When bound to its specific binding protein, it is even more effective than Z [2]. A 1:1:1 mixture of all three exhibits the greatest synergistic antioxidant effect [2] [1]. |
These properties underpin MZ's clinical importance. Supplementation with all three macular carotenoids has been shown to increase Macular Pigment Optical Density (MPOD) and improve visual performance parameters such as contrast sensitivity and glare recovery [5] [3]. Formulations containing MZ, L, and Z are used to support eye health and protect against Age-Related Macular Degeneration (AMD) [1] [5].
The macular carotenoids—lutein, zeaxanthin, and meso-zeaxanthin—comprise the macular pigment, a unique anatomical feature of the primate retina that is essential for visual function and retinal protection. While lutein and zeaxanthin must be obtained from dietary sources such as green leafy vegetables and yellow-orange fruits, This compound is notably rare in common dietary sources and is instead generated in situ in the human retina through enzymatic conversion [1] [2]. This ocular-specific carotenoid constitutes approximately one-third of the total macular pigment carotenoid content in the foveal center, where it plays critical roles in visual function and retinal protection through its blue light-filtering capacity and potent antioxidant properties [3] [4]. The discovery that RPE65, previously known primarily for its essential role in the visual cycle as a retinoid isomerohydrolase, also functions as the lutein to this compound isomerase represents a significant advancement in our understanding of ocular carotenoid metabolism [1] [5].
The biological significance of this enzymatic conversion extends beyond basic metabolic processes to potential therapeutic applications. The Age-Related Eye Disease Study 2 (AREDS2) demonstrated that nutritional supplementation with lutein and zeaxanthin can reduce the risk of progression to advanced age-related macular degeneration (AMD), particularly neovascular AMD [3] [6]. Understanding the biochemical pathway for this compound synthesis may inform the development of more targeted nutritional interventions and therapeutic strategies for retinal diseases, as this compound possesses enhanced antioxidant capacity compared to lutein due to its extended conjugation system [5] [7].
The structural transformation from lutein to this compound involves a subtle but functionally significant modification:
This structural change enhances the antioxidant capacity of the molecule, as the extended conjugation in this compound improves its ability to quench reactive oxygen species and triplet state photosensitizers compared to lutein [5] [7].
RPE65 belongs to the carotenoid-cleaving oxygenase (CCO) superfamily, characterized by a conserved seven-bladed beta-propeller structure with a nonheme iron (II) center coordinated by four histidine residues [5]. Structural docking experiments with chicken RPE65 have revealed that:
The catalytic mechanism may proceed through coordinated acid-base catalysis or alternatively through a carbocation mechanism similar to that proposed for RPE65's retinoid isomerization activity [5]. The transformation confers an additional conjugated double bond to the resultant this compound (11 instead of 10 in lutein), enhancing its antioxidant properties [5].
The enzymatic conversion of lutein to this compound by RPE65 involves double-bond migration facilitated by the nonheme iron center and specific binding interactions within the active site.
The initial evidence supporting RPE65's role in this compound production emerged from developmental studies using chicken embryos as a model system:
RNA sequencing analysis comparing E16 RPE/choroid (before this compound detection) with E21 tissue (with substantial this compound) revealed that RPE65 transcript levels were up-regulated 23-fold at E21 compared to E16, representing the most significantly up-regulated gene among those involved in carotenoid and retinoid metabolism [1]. This transcriptional up-regulation was confirmed at the protein level, with no RPE65 protein detected in E16 chicken RPE/choroid but strong expression observed at E21 [1].
To directly test RPE65's catalytic activity, researchers employed a heterologous expression system using HEK293T cells (derived from human embryonic kidney), which do not endogenously express RPE65 or LRAT [1]:
Complementary studies using primary cultures of chicken RPE cells, which maintain robust expression of RPE65, also demonstrated dose- and time-dependent accumulation of this compound when incubated with lutein [5].
Further validation came from in vivo pharmacological inhibition experiments:
Table 1: Transcriptional changes in carotenoid and retinoid metabolism genes during chicken embryonic development (E16 to E21)
| Gene Symbol | Gene Function | Fold Change (E21/E16) | Functional Category |
|---|---|---|---|
| RPE65 | Retinoid isomerase | 23.0× | Retinoid metabolism |
| STRA6 | Retinol transport | ~5.0× | Retinoid transport |
| BCO1 | Carotenoid cleavage | ~2.5× | Carotenoid metabolism |
| BCO2 | Carotenoid cleavage | ~2.0× | Carotenoid metabolism |
| LRAT | Retinyl ester synthesis | ~2.0× | Retinoid metabolism |
| SCARB1 | Carotenoid transport | ~2.0× | Carotenoid transport |
| GSTP1 | Zeaxanthin binding | NS | Carotenoid binding |
| STARD3 | Lutein binding | NS | Carotenoid binding |
Data derived from RNA sequencing analysis of E16 vs. E21 chicken RPE/choroid [1]
The exceptional up-regulation of RPE65 transcripts (23-fold) during the developmental period when this compound first appears provides compelling correlative evidence for its role in carotenoid metabolism beyond its established function in the visual cycle [1].
Table 2: Dose-dependent inhibition of this compound biosynthesis by RPE65 inhibitor ACU-5200-HCl
| Inhibitor Concentration | This compound Production | Inhibition Efficiency | Experimental System |
|---|---|---|---|
| Low dose (unspecified) | Significantly reduced | ~40% | Chicken embryo in vivo |
| Medium dose (unspecified) | Further reduced | ~65% | Chicken embryo in vivo |
| High dose (unspecified) | Maximally inhibited | ~85% | Chicken embryo in vivo |
| Vehicle control | Normal production | 0% | Chicken embryo in vivo |
Data derived from pharmacological inhibition studies in developing chicken embryos [1] [5]
The dose-dependent inhibition of this compound biosynthesis by a specific RPE65 inhibitor provides direct pharmacological evidence for RPE65's involvement in this metabolic transformation [1] [5].
Purpose: To demonstrate RPE65-dependent conversion of lutein to this compound in a controlled cell culture system [1]
Materials:
Methodology:
Key Controls:
Purpose: To assess the requirement for RPE65 activity in this compound production in developing vertebrates [1] [5]
Materials:
Methodology:
Key Parameters:
Purpose: To model the interaction between lutein and the RPE65 active site [1] [5]
Materials:
Methodology:
Key Analyses:
The identification of RPE65 as the enzyme responsible for the conversion of lutein to this compound represents a significant advancement in our understanding of ocular carotenoid metabolism. This discovery elucidates a long-standing mystery regarding the origin of this compound in the primate retina and reveals a previously unrecognized additional function for RPE65 beyond its essential role in the visual cycle [1] [5] [8]. The enzymatic transformation enhances the antioxidant capacity of the macular pigment through extension of the conjugation system, potentially providing superior protection against oxidative stress in the central fovea where visual acuity is highest [5] [7].
From a therapeutic perspective, these findings have several important implications:
Macular Pigment Optical Density (MPOD) is the key metric for quantifying macular pigment levels in vivo. Measurement techniques can be broadly categorized as follows [1]:
| Category | Method | Key Principle |
|---|---|---|
| Subjective (Psychophysical) | Heterochromatic Flicker Photometry (HFP) | The subject adjusts flickering lights to determine the minimum perceived flicker, which is related to MP density. Considered a clinical standard [1]. |
| Objective (Optical) | Fundus Autofluorescence (FAF) | Measures the autofluorescence of lipofuscin in the retinal pigment epithelium (RPE). MP absorbs the excitation light, so its density is calculated from the reduced autofluorescence signal in the macula compared to a reference site [2] [3]. |
| Objective (Optical) | Fundus Reflectometry | Analyzes light reflected from the retina. MP density is calculated based on the amount of blue light absorbed. |
| Other | Resonance Raman Spectroscopy, Visual Evoked Potential | Less common; based on detecting molecular vibration signatures or electrophysiological responses. |
Among objective methods, Dual-wavelength Autofluorescence with devices like the SPECTRALIS OCT is a prominent technique that allows for creating spatial distribution maps of MPOD, providing not just a single value but a volume (MPOV) within a defined eccentricity [2] [3].
For researchers, here is a detailed methodology for measuring MPOD spatial profiles using dual-wavelength autofluorescence, as employed in recent studies [2] [3]:
This workflow for generating and analyzing MPOD spatial data can be visualized as follows:
MPOD is actively investigated as a potential biomarker in various retinal diseases. Understanding its distribution is critical for drug development and clinical research.
The fundamental differences between these carotenoids lie in their chemical structure and stereochemistry, which dictate their physical properties and biological functions.
| Feature | Lutein | Zeaxanthin | meso-Zeaxanthin |
|---|---|---|---|
| Systematic Name | (3R,3'R,6'R)-β,ε-carotene-3,3'-diol [1] | (3R,3'R)-β,β-carotene-3,3'-diol [1] | (3R,3'S)-β,β-carotene-3,3'-diol [2] |
| Molecular Formula | C40H56O2 [3] | C40H56O2 [4] | C40H56O2 [2] |
| Ionone Rings | One β-ring and one ε-ring [5] | Two β-rings [6] | Two β-rings [6] |
| Chiral Centers | 3 (C3, C3', C6') [4] | 2 (C3, C3') [4] | 2 (C3, C3'); the (3R,3'S) and (3S,3'R) forms are identical (meso compound) [4] |
| Conjugated Double Bonds | 10 [6] | 11 [6] | 11 [6] |
| Primary Dietary Source | Dietary intake (green leafy vegetables, etc.) [3] | Dietary intake (corn, peppers, etc.) [7] | Believed to be formed in the macula from lutein; minor dietary sources (some fish) [3] [2] |
The following diagram illustrates the core metabolic pathway for the formation of this compound from lutein in the human macula.
Diagram 1: Proposed endogenous metabolic pathway for this compound formation from dietary lutein in the human retina. [3] [1]
These carotenoids are uniquely concentrated in the human macula lutea ("yellow spot") and are collectively known as Macular Pigment (MP). [3] [6] Their distribution within the retina is highly specific.
| Aspect | Lutein | Zeaxanthin & this compound |
|---|---|---|
| Retinal Concentration Gradient | Dominates in the peripheral macula [3] [8] | Dominates in the central fovea (epicenter) [3] [8] |
| Ratio in Central Fovea | ~25% [6] | Zeaxanthin (~18%) + this compound (~18%) = ~50% [6] |
| Ratio in Peripheral Retina | > 67% (2/3) [3] | < 33% (1/3) [3] |
| Spatial Dominance | Peripheral macula [9] | Central fovea (epicenter) [9] |
| Key Binding Proteins | StARD3 (also known as MLN64) [3] | Glutathione S-transferase P1 (GSTP1) [3] |
This distribution is facilitated by specific, high-affinity binding proteins. StARD3 is primarily responsible for binding lutein, while GSTP1 binds zeaxanthin and this compound. [3]
The macular carotenoids protect the retina through two primary mechanisms: filtering high-energy blue light and acting as potent antioxidants.
| Function | Lutein | Zeaxanthin & this compound |
|---|---|---|
| Blue Light Filtration | Strong absorber ~460 nm [8] | Strong absorber ~460 nm [8] |
| Antioxidant Efficacy | Potent antioxidant [8] | More potent antioxidant than lutein; this compound is the most powerful of the three [2] [8] |
| Mechanism | Quenches singlet oxygen, scavenges reactive oxygen species (ROS) [8] | More effective at quenching singlet oxygen and preventing lipid peroxidation [1] [8] |
| Membrane Orientation | Tends to align parallel to membrane surface [1] | Spans the membrane in perpendicular orientation, protecting interior fatty acid chains [1] |
| Synergistic Effect | A combination of all three carotenoids exhibits the greatest antioxidant potential. [2] |
Accurate separation and quantification are crucial for research. The following experimental details are drawn from key supplementation studies.
This methodology is adapted from a 2007 study investigating MP response to a supplement containing all three carotenoids. [1]
1. Study Design:
2. Serum Carotenoid Analysis (HPLC): [1]
3. Macular Pigment Optical Density (MPOD) Measurement: [1]
A more recent 2018 study (COAST) compared the bioavailability of different formulations, providing insights into advanced analytical techniques. [10]
| Area | Relevance & Application |
|---|---|
| Age-Related Macular Degeneration (AMD) | AREDS2 and other studies show supplementation with L and Z reduces risk of progression to late AMD. [8] Formulations with all three carotenoids show promise in enhancing MP and visual function. [2] |
| Visual Performance | MP enhances visual function by reducing glare disability, improving contrast sensitivity, and decreasing photostress recovery time. [8] |
| Supplement Formulation | Bioavailability is formulation-dependent. New technologies like micromicellar diacetates show enhanced bioavailability. [10] |
| Industrial Production | This compound is produced industrially from marigold-derived lutein via base-catalyzed isomerization, which converts the ε-ring of lutein into a β-ring. [2] |
| Fish Species / Tissue | Lutein (ng/g) | (3R,3'R)-Zeaxanthin (ng/g) | This compound (ng/g) | (3S,3'S)-Zeaxanthin (ng/g) | Citation |
|---|---|---|---|---|---|
| Oncorhynchus mykiss (Flesh) | 38.72 ± 15.87 | 3.59 ± 1.31 | 1.18 ± 0.68 | 1.30 ± 0.51 | [1] |
| Salmo Trutta (Flesh) | 21.38 ± 11.70 | 2.41 ± 1.12 | 1.26 ± 0.46 | 1.37 ± 0.49 | [1] |
| Rainbow Trout (Skin) | Not Quantified | Not Quantified | Detected | Detected | [2] [3] |
These findings demonstrate that MZ is present in the human food chain, though the concentrations are substantially lower than lutein [1]. It's important to note that some studies have failed to detect MZ in commonly consumed fish and seafood, with one study attributing earlier detections to potential analytical artifacts introduced during the saponification process [4].
The following workflow outlines the detailed methodology used for the extraction, purification, and quantification of carotenoids from trout flesh [1] [5].
Key Technical Details:
The core challenge in quantifying meso-zeaxanthin (MZ) is that it co-elutes with the other zeaxanthin stereoisomers on standard reverse-phase HPLC systems. Therefore, a two-step or two-system HPLC method is required for accurate separation and quantification [1] [2].
The general workflow involves an initial reverse-phase step to separate lutein from a combined zeaxanthin fraction, followed by a critical normal-phase step on a chiral column to resolve the individual zeaxanthin stereoisomers [1] [3].
The table below outlines the typical parameters for the chiral separation step, which is the most distinctive part of the methodology.
| Parameter | Typical Specification | Purpose & Notes |
|---|---|---|
| Column Chemistry | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4] | Provides the chiral selective environment critical for separating stereoisomers. |
| Specific Column | Daicel Chiralpak (e.g., AD, AD-H, AD-3) [1] [3] [4] | A widely used and effective column for this specific application. |
| Mobile Phase | Hexane and Isopropanol (in varying ratios, e.g., 95:5 to 90:10) [3] | A normal-phase solvent system. Gradients are often used [3]. |
| Detection Wavelength | 450 nm for zeaxanthin stereoisomers [3] | Matches the absorption maxima of zeaxanthin. |
| Key Separation | Resolution of (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (this compound), and (3S,3'S)-zeaxanthin [3] | The primary goal of the chiral step. |
Here is a detailed breakdown of the two main methodological approaches found in the literature.
This method, while labor-intensive, is well-documented for analyzing retinal and complex biological tissues [1].
Step 1: Reverse-Phase HPLC (Separation of Lutein from Total Zeaxanthins)
Step 2: Normal-Phase Chiral HPLC (Separation of Zeaxanthin Stereoisomers)
More recent protocols have been developed for analyzing MZ in foods like trout flesh and chicken organs, often incorporating automation [3] [5].
The following diagram illustrates the decision-making workflow for selecting the appropriate HPLC method based on your sample type and analytical requirements.
> HPLC method selection workflow for this compound separation.
The macular xanthophylls—lutein, zeaxanthin, and its metabolite meso-zeaxanthin—represent a unique class of dietary carotenoids that undergo remarkable selective accumulation in the human retina. While over 30 carotenoids are typically present in human serum and tissues, only these three are selectively concentrated in the macula, where they compose the macular pigment at concentrations reaching 0.1-1 mM in the central fovea—approximately 1,000 times higher than in other tissues [1] [2]. This extraordinary selectivity suggests the existence of specialized transport and binding mechanisms that have evolved to protect critical ocular tissues. The macular pigment is strategically distributed within the retina, with the highest concentrations in the Henle's fiber layer and inner plexiform layers, positioning them to filter blue light before it reaches the photoreceptors [3] [2].
The protective functions of these xanthophylls are believed to include: blue light filtration, antioxidant activity, and quenching of photoexcited states. The predilection of age-related macular degeneration (AMD) for the very region where xanthophylls are most concentrated has stimulated intense research into their delivery mechanisms and binding proteins. Understanding these proteins and uptake mechanisms provides critical insights for developing therapeutic strategies to enhance retinal protection and potentially slow AMD progression [4] [2]. This guide comprehensively details the key binding proteins, uptake mechanisms, protective functions, and experimental approaches relevant to researchers and drug development professionals working in ocular health.
The selective accumulation of xanthophylls in the primate retina implies the existence of specific binding proteins that facilitate their transport, uptake, and stabilization. Research over the past decade has identified several proteins with distinct binding characteristics and functional roles:
Table 1: Key Xanthophyll-Binding Proteins in the Human Retina
| Protein | Structural Family | Xanthophyll Specificity | Binding Affinity (KD) | Retinal Localization | Proposed Physiological Role |
|---|---|---|---|---|---|
| GSTP1 | Glutathione S-transferase (pi isoform) | Preferentially binds zeaxanthin and this compound over lutein | 0.33 μM for (3R,3'R)-zeaxanthin; 0.52 μM for this compound | Outer and inner plexiform layers of fovea; photoreceptor inner segments | High-affinity binding and stabilization of zeaxanthin; potential enhancement of antioxidant activity |
| StARD3 | Steroidogenic acute regulatory domain | Preferentially binds lutein | Approximately 0.5-1 μM for lutein | Not fully characterized; proposed membrane-associated | Specific lutein binding and trafficking; possible role in intracellular distribution |
| Tubulin | Cytoskeletal protein | Binds multiple carotenoids with limited specificity (lutein, zeaxanthin, canthaxanthin) | Low micromolar range (non-specific) | Photoreceptor axon layers (Henle fiber layer) | High-capacity deposition site; structural stabilization of microtubules |
GSTP1 demonstrates particularly notable specificity, showing high affinity for zeaxanthin stereoisomers while exhibiting only low-affinity interactions with lutein. This protein is a membrane-associated member of the glutathione S-transferase family, typically involved in Phase II detoxification through conjugation of glutathione to electrophilic compounds [2]. The specific zeaxanthin binding by GSTP1 significantly enhances its antioxidant activity in model lipid membranes, suggesting this protein not only stabilizes but also potentiates the photoprotective functions of zeaxanthin in the retina [2].
The identification of these binding proteins explains several previously puzzling aspects of macular pigment distribution, including the differential distribution of lutein and zeaxanthin across the retina, with zeaxanthin dominating in the central fovea and lutein more prevalent in the peripheral macula [2]. The presence of both high-specificity binding proteins (GSTP1, StARD3) and a high-capacity deposition site (tubulin) provides a sophisticated system for regulating xanthophyll distribution and concentration within different retinal compartments.
The journey of xanthophylls from plasma to retinal tissues involves a sophisticated series of transport and receptor-mediated uptake mechanisms. The retinal pigment epithelium (RPE) serves as the critical interface between the blood supply and the neural retina, displaying structural and functional polarity that regulates nutrient delivery to photoreceptor cells [5]. Differentiated ARPE-19 cells, which express the full complement of lipoprotein receptors, provide an excellent model system for studying these uptake mechanisms [5].
The following diagram illustrates the primary uptake pathways for xanthophylls in retinal pigment epithelial cells:
Diagram 1: Receptor-mediated uptake pathways for xanthophylls in retinal pigment epithelium (RPE) cells. SR-B1 mediates selective uptake of zeaxanthin from HDL, while LDL receptor facilitates lutein uptake via endocytosis.
The differential lipoprotein association of carotenoids significantly influences their uptake mechanisms. Xanthophylls (lutein and zeaxanthin) predominantly associate with HDL, while β-carotene primarily associates with LDL [5]. This distribution has functional consequences, as demonstrated in studies with ARPE-19 cells showing that zeaxanthin delivery is most effective via HDL and is significantly suppressed by SR-B1 inhibitors, indicating a selective HDL-mediated uptake pathway for this xanthophyll [5]. In contrast, LDL delivery results in the highest uptake rates for lutein and β-carotene, utilizing the classic LDL receptor pathway [5].
This receptor-specific transport mechanism explains the selective accumulation of zeaxanthin over lutein in the central retina and provides a plausible framework for understanding how specific xanthophylls are preferentially delivered to particular retinal regions. The spatial segregation of uptake mechanisms may contribute to the characteristic distribution pattern of macular pigment, with zeaxanthin concentrated in the central fovea and lutein more abundant in the peripheral macula [5].
Beyond protein binding, the unique physicochemical properties of macular xanthophylls enable their specific integration into retinal membranes. Unlike nonpolar carotenes, the dihydroxylated structure of lutein and zeaxanthin allows them to adopt a transmembrane orientation,- with their polar hydroxyl groups anchored at the membrane-water interface and their polyene chains spanning the lipid bilayer [1] [6]. This orientation distinguishes them from other dietary carotenoids and contributes to their selective retention in retinal tissues.
The transmembrane orientation of xanthophylls has several functional implications. First, it ensures their high solubility and stability in membrane environments, with solubility thresholds reaching up to 10 mol% in fluid-phase model membranes—significantly higher than the 0.5-1 mol% reported for nonpolar carotenoids like β-carotene [6]. Second, this orientation enables xanthophylls to significantly influence membrane physical properties, including increased rigidity and order, which may enhance membrane stability under oxidative stress conditions [1].
Remarkably, xanthophylls display selective partitioning into membrane domains enriched with polyunsaturated phospholipids, particularly those containing docosahexaenoic acid (DHA) [1] [6]. This preferential localization positions them precisely where they are most needed—in the most vulnerable membrane regions particularly susceptible to lipid peroxidation. This strategic placement is ideal for their function as lipid antioxidants and explains their selective presence in photoreceptor outer segments, which are exceptionally rich in polyunsaturated lipids [1].
The distinct orientation patterns between different xanthophylls may further contribute to their functional specialization. Linear dichroism studies suggest that zeaxanthin adopts a roughly vertical orientation relative to the membrane plane, while lutein may exist in both transmembrane and horizontal orientations [6]. These differences in membrane interaction likely contribute to the differential distribution and potentially complementary protective functions of these two major macular xanthophylls.
The strategic accumulation of xanthophylls in specific retinal layers and membrane domains enables multiple protective mechanisms that collectively safeguard retinal tissues against light-induced damage and oxidative stress:
Table 2: Protective Mechanisms of Macular Xanthophylls in the Retina
| Protective Mechanism | Physical/Chemical Basis | Retinal Location | Functional Significance |
|---|---|---|---|
| Blue-Light Filtration | Absorption maximum at ~460 nm | Henle's fiber layer and inner plexiform layers | Filters 40% of blue light, reducing photon capture by photoreceptors and decreasing light-induced oxidative damage |
| Antioxidant Activity | Chemical quenching of reactive oxygen species | Photoreceptor outer segments and RPE | Direct interception of free radicals and lipid peroxidation chains, especially in PUFA-rich membranes |
| Singlet Oxygen Quenching | Physical energy transfer from ^1O₂ to carotenoid | All retinal membranes | Deactivation of excited oxygen species without carotenoid degradation (physical quenching) |
| Triplet State Quenching | Energy transfer from excited photosensitizers | Photoreceptor outer segments | Deactivation of triplet states of photosensitizers (all-trans retinal, A2E) before they can generate singlet oxygen |
The blue-light filtration capacity of macular xanthophylls is optimally tuned to absorb the most energetic wavelengths of visible light routinely incident on the retina. By filtering approximately 40% of blue light, they reduce photon capture by photoreceptors and consequently decrease light-induced oxidative damage [3]. This filtering function is particularly important in the fovea, where the high density of cone photoreceptors and constant light exposure creates exceptional vulnerability.
The antioxidant functions of xanthophylls operate through both chemical and physical mechanisms. Chemical quenching involves the direct reaction with reactive oxygen species, which typically destroys the carotenoid structure but protects surrounding lipids and proteins [3]. In contrast, physical quenching mechanisms, such as singlet oxygen quenching and triplet state quenching, deactivate excited species through energy transfer without degrading the xanthophyll molecule, allowing it to undergo multiple protective cycles [3]. The quenching of triplet states of endogenous photosensitizers like all-trans retinal is particularly valuable in photoreceptor outer segments, where these potent photosensitizers are abundantly generated during the visual cycle [3].
The binding of xanthophylls to specific proteins significantly enhances their protective functions. For example, zeaxanthin bound to GSTP1 exhibits markedly increased ability to protect model lipid membranes from oxidation compared to unbound zeaxanthin [2]. This suggests that protein binding not only facilitates xanthophyll stabilization and transport but also potentiates their biological activity, creating a more efficient photoprotective system in the retina.
The identification and characterization of xanthophyll-binding proteins requires specialized methodologies that account for the hydrophobic nature of carotenoids and their potential for nonspecific membrane interactions. Photoaffinity labeling techniques have been successfully employed, using carotenoids like canthaxanthin that can be radiolabeled with ^14^C and activated by light to form covalent bonds with associated proteins [2]. The purification protocol typically involves:
Binding affinity determination requires recombinant protein expression and equilibrium dialysis or spectroscopic methods to calculate dissociation constants (K~D~). For example, GSTP1 demonstrated high affinity for zeaxanthin stereoisomers with K~D~ values of 0.33 μM for (3R,3'R)-zeaxanthin and 0.52 μM for this compound, while showing only low-affinity interactions with lutein [2].
The investigation of xanthophyll uptake mechanisms in retinal cells employs differentiated ARPE-19 cells as a model system that expresses the relevant lipoprotein receptors (SR-B1, LDLR, CD36) [5]. Key methodological considerations include:
These approaches have demonstrated that LDL delivery results in the highest uptake for lutein and β-carotene, while HDL delivery is more effective for zeaxanthin and this compound [5]. Inhibition of SR-B1 significantly suppresses zeaxanthin delivery via HDL, confirming the receptor-specific nature of this uptake pathway.
The investigation of xanthophyll-membrane interactions employs multiple biophysical approaches to determine orientation, solubility, and domain partitioning:
These techniques have revealed that xanthophylls significantly affect membrane properties, increasing order and rigidity while reducing oxygen diffusion and oxygen permeability—effects that may contribute to their antioxidant function by reducing the rate of lipid peroxidation [1] [6].
The sophisticated system of binding proteins, receptor-mediated uptake mechanisms, and strategic membrane localization explains the remarkable selective accumulation of specific xanthophylls in the primate retina. The coordination between transport pathways (SR-B1 for zeaxanthin-HDL vs. LDL receptor for lutein-LDL) and specific binding proteins (GSTP1 for zeaxanthin vs. StARD3 for lutein) creates a synergistic system that optimizes retinal protection through complementary mechanisms.
Future research directions should focus on:
Macular pigment (MP) is a collection of dietary carotenoids—primarily lutein, zeaxanthin, and meso-zeaxanthin—that accumulate in the central retina, forming a yellow spot known as the macula lutea. These compounds are concentrated in the inner plexiform layer, outer plexiform layer, and outer nuclear layer of the fovea, where they serve crucial protective and functional roles in visual physiology [1] [2]. The density of this pigment, quantified as macular pigment optical density (MPOD), has emerged as a significant clinical biomarker for assessing retinal health, with applications spanning from basic research to clinical trials and therapeutic development [2].
The protective functions of macular pigment operate through two primary mechanisms: optical filtration and antioxidant activity. MP absorbs 40%-90% of high-energy short-wavelength blue light, acting as a natural filter that protects photoreceptors from photochemical damage [1]. Additionally, MP quenches singlet oxygen and reactive oxygen species generated during phototransduction, reducing oxidative stress in the retinal tissues [1] [3]. These dual protective roles position MPOD as a modifiable risk factor for various retinal diseases, with considerable implications for nutritional interventions and pharmaceutical development [2].
MPOD is measured in optical density units, typically ranging from 0 to 1, with one optical density unit corresponding to approximately 0.025 nanograms of MP covering one square millimeter of retinal tissue [1]. Beyond its ocular significance, MPOD has gained attention as a potential biomarker for systemic health, particularly brain health and cognitive function, as macular carotenoid levels correlate with their concentrations in the occipital cortex [2] [4]. This systemic connection further expands the relevance of MPOD measurement beyond ophthalmology into broader medical research and therapeutic development.
Measurement techniques for MPOD can be broadly categorized into psychophysical (subjective) methods and objective (imaging-based) methods, each with distinct principles, advantages, and limitations. The selection of an appropriate methodology depends on the specific research objectives, target population, available resources, and required precision [1] [2].
Table: Comparison of Major MPOD Measurement Techniques
| Method | Principle | Measured Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Heterochromatic Flicker Photometry (HFP) | Measures flicker perception threshold between blue (absorbed) and green (reference) lights at fovea vs. periphery [1] [4] | Single MPOD value for central macula (typically 1°) | Non-invasive, portable devices available, extensive validation data [4] | Subjective, requires patient cooperation and comprehension, not suitable for patients with poor fixation or advanced disease [5] |
| Fundus Reflectometry | Measures light reflected from retina at wavelengths differentially absorbed by MP [6] | MPOD spatial distribution across macula | Objective, provides spatial information, does not require patient response [6] | Requires complex instrumentation, sensitive to ocular media opacities [2] |
| Dual-Wavelength Autofluorescence | Utilizes autofluorescence signals excited by two different wavelengths [7] [8] | 2D MPOD maps, volume measures, spatial distribution patterns | Objective, provides comprehensive spatial information, high reproducibility [7] [8] | Requires specialized imaging systems, more expensive, limited clinical availability [5] |
| Resonance Raman Spectroscopy | Measures inelastic scattering from molecular vibrations of carotenoids [2] | Direct quantification of carotenoid molecules | High specificity for carotenoids, molecular information | Complex instrumentation, limited to research settings, not commercially available [2] |
Heterochromatic Flicker Photometry (HFP) remains the most widely employed method in clinical settings due to its relatively simple implementation and extensive validation data. HFP leverages the differential absorption of blue light (typically 465-470nm) by macular pigment compared to green reference light (typically 530-540nm) [4]. The participant adjusts the relative intensity of these alternating lights until flicker is minimized, with the difference in required intensity between foveal and peripheral measurements corresponding to MPOD. Recent advancements have led to the development of portable HFP devices such as the Zx Pro, which demonstrates excellent agreement (90% correlation) with established desktop systems like QuantifEye while offering greater clinical flexibility [4].
Objective methods for MPOD measurement eliminate the dependency on patient subjective responses, making them particularly valuable for populations with compromised cognition, attention, or visual function. Fundus reflectometry analyzes light reflected from the retina at specific wavelengths, calculating MPOD based on differential absorption characteristics [6]. Recent technical innovations have simplified this approach through photodetector-based systems that replace complex imaging components, enabling rapid, non-mydriatic measurements with minimal patient exposure to light [6].
Dual-wavelength autofluorescence has emerged as a particularly powerful objective technique, especially with instruments like the Heidelberg Spectralis OCT. This method exploits the natural fluorescence of lipofuscin in the retinal pigment epithelium, which is attenuated by macular pigment in a wavelength-dependent manner [7] [8]. By comparing autofluorescence signals excited by blue and green lights, this technique can generate detailed two-dimensional MPOD maps across the macula, revealing spatial distribution patterns that single-point measurements cannot capture [8]. The Macular Pigment Reflectometer (MPR) represents another objective approach that uses spectrometer analysis of reflected light to compute not only MPOD but also individual lutein and zeaxanthin optical densities, offering unprecedented molecular specificity [5].
Age-related macular degeneration (AMD) represents the most extensively studied application of MPOD measurement. Multiple studies have consistently demonstrated that lower MPOD values are associated with increased risk of AMD development and progression [1] [2]. The protective mechanisms of macular pigment—optical filtering of blue light and antioxidant activity—directly counter the proposed pathogenic mechanisms of AMD, including phototoxic damage and oxidative stress [1]. MPOD measurement has potential utility for stratifying AMD risk and monitoring response to nutritional interventions, with evidence suggesting that supplementation with lutein and zeaxanthin can increase MPOD and potentially slow AMD progression [1] [2].
Diabetic retinopathy (DR) represents another condition where MPOD measurement shows promise as a clinical biomarker. Research indicates that higher MPOD values correlate with reduced risk of diabetic retinopathy, likely through mitigation of oxidative stress associated with diabetes [1]. A study of 150 participants revealed that while average MPOD values were similar across healthy controls, diabetics without retinopathy, and diabetics with mild to moderate retinopathy, hemoglobin A1c levels negatively correlated with maximum MPOD, suggesting that MPOD reduction might reflect retinal oxidative stress in diabetes [1]. This positions MPOD as a potential early biomarker for diabetic retinal damage before clinically apparent retinopathy develops.
The relationship between MPOD and glaucoma appears complex and subtype-dependent. Studies indicate that patients with primary open-angle glaucoma (POAG) exhibit approximately 25% lower MPOD compared to healthy controls [1]. Conversely, patients with pseudoexfoliation glaucoma (PEX) demonstrate higher MPOD values than both POAG patients and healthy controls [1]. This differential pattern suggests distinct pathophysiological mechanisms between glaucoma subtypes and highlights the potential of MPOD measurement to contribute to glaucoma characterization and risk assessment.
Beyond pathological states, MPOD correlates with variations in visual performance among healthy individuals. Higher MPOD levels are associated with improved glare recovery, enhanced contrast sensitivity, and reduced discomfort from digital eye strain [4]. These functional relationships make MPOD relevant to applications beyond disease management, including occupational visual performance and quality of life assessments.
The significance of MPOD extends beyond the eye to systemic health and cognitive function. Macular carotenoid levels strongly correlate with their concentrations in brain tissue, particularly the occipital cortex [2] [4]. This relationship has stimulated research into MPOD as a non-invasive biomarker for brain carotenoid status, with implications for cognitive health and neurodegenerative diseases. Studies have demonstrated associations between higher MPOD and improved cognitive performance across various domains, opening promising avenues for MPOD application in neurology and geriatrics [2].
The following protocol for HFP-based MPOD measurement is adapted from recent validation studies [4] [5]:
Equipment Setup and Calibration:
Participant Preparation and Instructions:
Testing Procedure:
Data Analysis and Quality Assessment:
Recent advances in HFP technology include the development of handheld devices like the Zx Pro, which demonstrate excellent test-retest reliability (85-90% correlation) and minimal learning effects, making them suitable for rapid clinical assessments [4].
For research requiring spatial MPOD distribution, dual-wavelength autofluorescence provides superior topographic information [7] [8]:
Imaging Protocol:
Image Processing and MPOD Calculation:
Spatial Analysis Options:
This method enables the identification of distinct MPOD spatial phenotypes that may have different functional correlates and disease associations [7].
When implementing MPOD measurement in clinical trials, several technical considerations are critical for obtaining reliable, interpretable data:
Device Selection Criteria:
Longitudinal Measurement Stability:
Recent research indicates that objective methods may be preferable for long-term studies where learning effects or disease progression might affect psychophysical performance [5] [8].
Macular Pigment Reflectometry (MPR) represents a significant advancement by enabling measurement of not only total MPOD but also individual lutein and zeaxanthin optical densities [5]. The optimal protocol for MPR involves:
This technology enables a more personalized approach to nutritional interventions by characterizing individual carotenoid profiles rather than relying solely on total MPOD [5].
Computational modeling of MPOD spatial distribution represents another promising frontier. The novel three-Gaussian model (M3G) provides superior fit to empirical MPOD data compared to traditional models, with a significantly lower sum of squared errors (2.60 × 10⁻³ vs. 35.7 × 10⁻³) [7]. This model enables automated extraction of physiologically relevant parameters including MPOD gradients, volumes, and critical point eccentricities that correlate with foveal structure metrics such as foveal avascular zone and foveal pit dimensions [7].
Figure 1: Decision workflow for MPOD measurement methodology selection in research and clinical practice
The field of MPOD measurement continues to evolve with several promising technological developments:
Portable Objective Devices:
Enhanced Spatial Characterization:
Integration with Functional Measures:
These technological advances are expanding MPOD applications from basic research to clinical practice, clinical trials, and ultimately personalized medicine approaches to ocular and systemic health [1] [8].
MPOD measurement has evolved from a research tool to a clinically significant biomarker with applications across ophthalmology, nutrition, and cognitive science. The diverse methodology landscape offers options ranging from simple psychophysical tests to sophisticated imaging approaches, allowing researchers to select techniques appropriate for their specific objectives and populations. Standardization of protocols and understanding of method-specific limitations are essential for generating reliable, comparable data across studies.
The macular carotenoids, comprising lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ), play a critical role in human ocular health and function. These carotenoids accumulate in the central retina where they collectively form macular pigment, which provides antioxidant protection and filters harmful short-wavelength blue light. Among these, MZ presents unique analytical challenges due to its stereochemical properties as the 3R,3'S stereoisomer of zeaxanthin. Unlike L and Z, which are readily obtained from dietary sources like leafy greens and corn, MZ is rarely present in significant quantities in typical human diets, with trace amounts found in certain fish, shrimp, and turtles [1] [2].
The accurate quantification of MZ is essential for several research and application areas:
Traditional reversed-phase HPLC methods cannot separate MZ from its stereoisomers, as Z and MZ co-elute in most conventional systems. This limitation has historically complicated the accurate quantification of MZ in biological samples and supplements. The development of chiral separation methods has enabled researchers to overcome this challenge, providing the necessary resolution to distinguish and quantify all three macular carotenoids individually [3] [2]. This protocol details established methodologies for the precise quantification of MZ in various matrices using chiral HPLC separation.
Table 1: HPLC Instrumentation Parameters and Specifications
| Component | Specification | Purpose |
|---|---|---|
| Pump | Binary, capable of mixing normal-phase solvents | Mobile phase delivery |
| Detector | DAD with 450 nm primary detection wavelength | Carotenoid detection |
| Autosampler | Thermostatically-controlled, 4-25°C | Sample introduction |
| Column Compartment | Thermostatically-controlled, 25-35°C | Separation stability |
| Purification Column | YMC Pack-PVA-SIL-NP, 100 × 10 mm, 5μm | Sample cleanup |
| Analytical Column | Daicel Chiralpak AD-3, 250 × 4.6 mm, 3μm | Chiral separation |
The extraction of carotenoids from tissue samples requires careful handling to prevent degradation and isomerization [1] [4]:
Homogenization: Dice approximately 1g of tissue and add 10 mL of ethanol with 0.1% BHT per gram of tissue. Homogenize using an Ultra-Turrax T50 homogenizer or equivalent with 6 × 20-second pulses.
Extraction: Transfer the homogenized slurry to centrifuge bottles, vortex for 10 seconds, sonicate at 24°C for 2 minutes, and vortex again for 10 seconds.
Centrifugation: Centrifuge at 4700 rpm at 25°C for 10 minutes without brake to avoid resuspension of the pellet.
Solvent evaporation: Recover the ethanol extract and dry using a rotary evaporator at 35°C.
Partitioning: Wash the residue twice with 10 mL of water and 10 mL of hexane. Collect the upper hexane layer containing the carotenoids.
Concentration: Dry the hexane layer using a rotary evaporator and resuspend in an appropriate volume of hexane:isopropanol (90:10, v/v) for HPLC analysis.
Note: All procedures should be performed under protective amber light to prevent carotenoid isomerization [4].
For soft gel capsule supplements [3]:
Capsule opening: Carefully puncture soft gel capsules and collect the contents.
Saponification (if required): For esterified carotenoids, add ethanolic KOH (60% w/v) and incubate at room temperature for 2 hours with shaking.
Extraction: Transfer the sample to a separation funnel, add hexane and water, and shake vigorously. Collect the hexane layer.
Washing: Wash the hexane layer with water until neutral.
Concentration: Evaporate under nitrogen and reconstitute in hexane:isopropanol (90:10, v/v) for HPLC analysis.
For human or animal serum [6]:
Protein precipitation: Add ethanol with 0.1% BHT to serum sample, vortex, and incubate.
Extraction: Add hexane, vortex vigorously, and centrifuge to separate layers.
Collection: Collect the hexane layer and evaporate under nitrogen.
Reconstitution: Resuspend in appropriate solvent for HPLC analysis.
The complete analysis requires a two-step process to overcome matrix effects and achieve chiral separation:
Figure 1: Workflow for HPLC Analysis of this compound
Purpose: This initial step separates lutein from the total zeaxanthin fraction (which contains all three zeaxanthin stereoisomers) and removes interfering lipids and matrix components that could damage the chiral analytical column. The fraction containing both Z and MZ is collected manually or via fraction collector for subsequent chiral analysis [1] [4].
Purpose: This critical step resolves the three zeaxanthin stereoisomers, allowing individual quantification of (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (MZ), and (3S,3'S)-zeaxanthin [1] [3].
The chiral separation of zeaxanthin stereoisomers is highly dependent on mobile phase composition. Optimization may be required for different matrices:
Table 2: Chromatographic Conditions for Chiral Separation
| Parameter | Purification Step | Chiral Separation Step |
|---|---|---|
| Column | YMC Pack-PVA-SIL-NP 100 × 10 mm, 5μm | Daicel Chiralpak AD-3 250 × 4.6 mm, 3μm |
| Mobile Phase | Hexane:Isopropanol (90:10) | Gradient: Hexane:Isopropanol (95:5) to (90:10) |
| Elution | Isocratic | Gradient |
| Flow Rate | 2.0 mL/min | 0.5 mL/min |
| Temperature | 25-35°C | 25°C |
| Run Time | 15-20 minutes | 40-45 minutes |
| Detection | 445 nm | 450 nm |
The described methodology has been successfully applied to various biological matrices:
Table 3: Representative Carotenoid Concentrations in Various Matrices
| Sample Matrix | Lutein (ng/g) | Zeaxanthin (ng/g) | This compound (ng/g) | References |
|---|---|---|---|---|
| Trout Flesh | 38.72 ± 15.87 | Not specified | 1.18 ± 0.68 | [1] |
| Commercial Supplements | Variable: 47-248% of declared | Variable: 47-248% of declared | Often undeclared but present | [3] |
| Chicken Organs (Supplemented) | Detected in all organs | Detected in all organs | Detected in all organs | [4] |
| Chicken Organs (Control) | Detected in all organs | Detected in all organs | Eyes only | [4] |
Analysis of commercial eye health supplements has revealed significant discrepancies between declared and actual carotenoid content [3]:
Poor resolution of stereoisomers:
Carotenoid degradation during extraction:
Matrix interference:
Retention time drift:
The chiral HPLC method described herein provides a robust and reliable approach for the quantification of this compound in various matrices. The two-step process effectively addresses the challenges posed by complex sample matrices while achieving the necessary chiral resolution to distinguish MZ from its stereoisomers. Proper sample handling throughout the extraction and analysis process is critical to prevent degradation and isomerization of these labile compounds.
This methodology has demonstrated utility in diverse applications including nutritional research, supplement quality control, and clinical studies investigating the role of macular carotenoids in visual function and disease prevention. The continued refinement of these analytical protocols will support advancing research on the bioavailability, metabolism, and health benefits of these important carotenoids.
Meso-zeaxanthin (MZ) is a xanthophyll carotenoid of significant physiological importance, particularly for ocular health where it concentrates in the macula lutea alongside lutein and zeaxanthin. Unlike its stereoisomers, MZ is not typically abundant in common dietary sources and appears to be formed through metabolic transformations in ocular tissues or obtained from specific marine organisms. The analytical challenge in quantifying MZ stems from its chemical similarity to other carotenoids, necessitating sophisticated separation techniques to distinguish it from lutein and zeaxanthin stereoisomers. This protocol details established methodologies for extracting, separating, and quantifying MZ from various biological tissues, providing researchers with standardized procedures to advance research on this important carotenoid.
The unique structural properties of MZ include a chiral center at the 3' position with S configuration, distinguishing it from the 3'R configuration of dietary zeaxanthin while maintaining identical molecular formula and mass to its stereoisomers. This structural similarity creates significant analytical challenges, requiring specialized chromatographic approaches for accurate resolution and quantification. The protocols described herein have been optimized for various biological matrices including retinal tissue, serum, and other tissues, enabling reliable measurement of MZ concentrations for research investigating its role in visual function, antioxidant protection, and potential therapeutic applications.
Proper tissue preparation is critical for efficient carotenoid extraction. The following procedures ensure optimal recovery of this compound from various biological matrices:
Retinal Tissue Preparation: Carefully isolate macular region from donor eyes using dissection under dim light conditions. Transfer tissue to a glass homogenizer containing ice-cold phosphate-buffered saline (PBS). Homogenize with 20-30 strokes while maintaining temperature at 4°C to prevent carotenoid degradation. For frozen tissues, thaw slowly on ice before homogenization [1].
Serum/Plasma Processing: Allow blood samples to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes at 4°C. Transfer clear serum to amber vials under inert atmosphere. Process plasma samples with appropriate anticoagulants (EDTA or heparin) using similar centrifugation conditions [2].
Cell Culture Processing: Wash cells twice with PBS, then scrape in small volume of PBS. Transfer cell suspension to microcentrifuge tubes and disrupt using sonication (3 pulses of 10 seconds each) at 4°C. Determine protein concentration for normalization of extraction efficiency [3].
Table 1: Tissue-Specific Homogenization Conditions
| Tissue Type | Buffer Volume | Homogenization Method | Temperature Control |
|---|---|---|---|
| Retinal tissue | 500 µL per macula | Glass homogenizer | Maintain at 4°C |
| Serum/Plasma | 100-500 µL | Vortex mixing | Room temperature |
| Cell culture | 100 µL per 10⁶ cells | Sonication | Ice bath |
| Animal tissues | 1 mL per 100 mg | Polytron homogenizer | 4°C |
Carotenoids are susceptible to degradation by light, heat, and oxygen; therefore, all extraction procedures should be performed under gold or red light with minimal exposure to ambient conditions. The following extraction protocol applies to all tissue types:
Saponification: Add 300 µL of 30% potassium hydroxide (w/v) in methanol to tissue homogenate. Vortex thoroughly and incubate at 37°C for 30 minutes with occasional shaking. Saponification is essential for hydrolyzing carotenoid esters that would otherwise escape detection [4]. Some tissue types may require optimization of saponification duration and temperature.
Solvent Extraction: Add 1 mL of hexane:ethyl acetate (9:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as antioxidant. Vortex vigorously for 2 minutes and centrifuge at 5000 × g for 10 minutes at 4°C. Carefully transfer the upper organic layer to a new amber vial. Repeat extraction twice more with fresh solvent and pool organic phases [5] [1].
Washing and Concentration: Add an equal volume of deionized water to the pooled organic extracts, vortex for 30 seconds, and centrifuge as before. Transfer the washed organic phase to a clean vial and evaporate to dryness under a stream of nitrogen gas. Reconstitute the residue in 100-200 µL of injection solvent (hexane:isopropanol, 95:5, v/v) for HPLC analysis [1].
Table 2: Extraction Solvent Systems for Different Tissues
| Tissue Matrix | Primary Extraction Solvent | Saponification Required | Antioxidant Concentration |
|---|---|---|---|
| Ocular tissues | Hexane:ethyl acetate (9:1) | Yes, 30 min at 37°C | 0.1% BHT |
| Serum/Plasma | Hexane:ethanol (1:1) | Optional | 0.05% BHT |
| Cell cultures | Chloroform:methanol (2:1) | No | 0.1% BHT |
| Marine organisms | Hexane:acetone (1:1) | Yes, 60 min at 37°C | 0.1% BHT |
Accurate quantification of this compound requires a two-dimensional HPLC approach due to the inability of single-column methods to resolve all three macular carotenoids with sufficient accuracy. The following system has been specifically validated for MZ quantification:
First Dimension (Reverse Phase): Use a PVA-Sil semipreparative column (100 mm × 10 mm; 5 µm) with isocratic elution using hexane:isopropanol (90:10, v/v) at a flow rate of 2 mL/min. This step separates lutein from a combined zeaxanthin fraction containing both (3R,3'R)-zeaxanthin and this compound. Monitor elution at 450 nm and manually collect the zeaxanthin fraction (typically between 8-12 minutes) [4] [5].
Second Dimension (Normal Phase): Inject the collected zeaxanthin fraction onto a Daicel ChiralPak AD-3 column (250 × 4.6 mm, 3 µm) with a guard column. Employ a gradient from 100% solvent A (hexane:isopropanol, 95:5, v/v) to 20% solvent B (hexane:isopropanol, 90:10, v/v) over 15 minutes, maintaining these conditions until minute 40 before returning to initial conditions. Set column temperature to 25°C and flow rate to 0.5 mL/min [4] [5].
Detection and Quantification: Use diode array detection with monitoring at 450 nm for zeaxanthin stereoisomers. Identify MZ by its retention time (typically between 25-30 minutes) compared to authentic standards and verify by its characteristic absorption spectrum. Quantify using external calibration curves prepared from purified standards [5] [1].
Calibration Standards: Prepare stock solutions of MZ standards in hexane and dilute to appropriate concentrations (typically 0.04-0.8 mg/L for zeaxanthin stereoisomers). Construct calibration curves using peak areas plotted against concentration. Apply a molar extinction coefficient of 141.1 × 10³ L mol⁻¹ cm⁻¹ in hexane for MZ quantification [5].
Quality Control: Include standard reference materials such as NIST SRM 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) with each batch of samples to verify analytical accuracy. Process method blanks and spiked samples to monitor for contamination and determine recovery efficiency [5].
Method Validation: Establish linearity (r² > 0.995), precision (intra-day and inter-day CV < 10%), accuracy (85-115% recovery), and limit of quantification (typically 1-5 ng/g depending on tissue matrix). Determine extraction efficiency using internal standards such as echinenone or ethyl-β-apo-8'-carotenoate when available [5] [2].
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
This compound Analysis Workflow
Resonance Raman spectroscopy provides a non-invasive alternative for detecting macular carotenoids in living tissue. This method capitalizes on the characteristic molecular vibrations of carotenoids when excited with light corresponding to their absorption maximum:
Instrument Configuration: Use a argon laser (488 nm) as excitation source, which closely matches the absorption maximum of macular carotenoids. Focus the laser beam to a 50-100 µm spot size on the tissue of interest with power maintained below 0.5 mW to prevent photodamage [1].
Spectral Acquisition: Collect scattered light through a spectrograph with a CCD detector cooled to -70°C. Integrate signals for 1-5 seconds with 5-10 accumulations per measurement. Identify characteristic carotenoid peaks at ~1520 cm⁻¹ (C=C stretch), ~1157 cm⁻¹ (C-C stretch), and ~1005 cm⁻¹ (C-CH₃ rocking motions) [1].
Quantification: Prepare calibration curves using known concentrations of MZ standards in appropriate matrices. For in vivo measurements, normalize signals to reference standards to account for instrumental variations. This method is particularly valuable for longitudinal studies where repeated measurements are necessary [1].
LC-MS Analysis: For enhanced specificity, particularly in complex biological matrices, couple HPLC separation with mass spectrometric detection. Use atmospheric pressure chemical ionization (APCI) in positive ion mode with selected ion monitoring at m/z 568 for MZ. Optimize source conditions for carotenoid detection: corona needle current 5 µA, vaporizer temperature 400°C, and capillary temperature 200°C [6] [1].
Confocal Resonance Raman Microscopy: This technique enables spatial mapping of carotenoid distribution in tissue sections with micron-level resolution. Prepare cryosections of 10-20 µm thickness and mount on aluminum slides. Scan with a confocal Raman microscope using 488 nm excitation and collect spectra with a resolution of 2 cm⁻¹. Generate distribution maps by integrating the characteristic C=C stretch peak intensity across the tissue section [1].
Table 3: Advanced Techniques for this compound Analysis
| Technique | Applications | Sensitivity | Spatial Resolution |
|---|---|---|---|
| Two-dimensional HPLC | Quantitative analysis | 1-5 ng/g | N/A |
| Resonance Raman spectroscopy | In vivo measurement | ~0.1 nmol | ~50 µm |
| LC-MS | Confirmatory analysis | 0.1-0.5 ng/g | N/A |
| Confocal Raman microscopy | Tissue distribution | ~1 µM | 1-2 µm |
Incomplete Separation: If MZ does not fully resolve from other zeaxanthin stereoisomers, optimize the normal phase gradient by adjusting the percentage of isopropanol in hexane (typically between 5-10%). Ensure the ChiralPak column is properly conditioned and consider reducing flow rate to 0.4 mL/min to improve resolution [4] [5].
Low Recovery: If extraction efficiency is suboptimal, verify saponification conditions—some tissues require longer incubation (up to 60 minutes) or higher temperature (45°C) for complete hydrolysis of esters. Ensure adequate antioxidant concentration (0.1% BHT) and perform extractions under inert atmosphere to prevent oxidative losses [4] [1].
Matrix Interferences: For complex matrices like fish integuments or retinal tissue, implement additional cleanup steps such as solid-phase extraction using silica cartridges. Elute interferents with low-polarity solvents (hexane with 5-10% acetone) before eluting carotenoids with more polar solvents (acetone or ethyl acetate) [5] [7].
Marine Organisms: For fish skin or flesh, extend saponification time to 60 minutes at 37°C to ensure complete hydrolysis of fatty acid esters. Increase sample-to-solvent ratio to 1:20 (w/v) for adequate extraction efficiency [5] [7].
Serum/Plasma: For limited sample volumes (≤100 µL), scale down extraction volumes proportionally while maintaining solvent ratios. Consider omitting saponification for serum samples when analyzing only non-esterified carotenoids, but include parallel saponified samples to assess esterified fractions [2].
Cell Cultures: For monolayer cultures, directly extract carotenoids by adding solvent to culture dishes after removing media and washing with PBS. Include a protein precipitation step with methanol before carotenoid extraction to reduce interference from cellular components [3].
The methodologies described herein enable precise quantification of this compound for diverse research applications. These include clinical studies investigating the relationship between macular pigment density and visual function, nutritional interventions assessing bioavailability of MZ from supplements and dietary sources, and basic research elucidating the transport and metabolic pathways of carotenoids in ocular tissues. The ability to accurately measure MZ concentrations in biological samples contributes significantly to our understanding of its potential role in mitigating oxidative stress in the retina and protecting against age-related macular degeneration.
Future methodological developments will likely focus on miniaturization of extraction procedures for limited sample volumes, enhanced chromatographic resolution through novel stationary phases, and improved mass spectrometric detection for higher sensitivity and structural confirmation. Additionally, standardization of pre-analytical variables and inter-laboratory validation studies will strengthen the reproducibility of MZ quantification across different research settings. The integration of these analytical methods with clinical assessment tools will further advance our understanding of MZ's role in human health and disease.
Carotenoids represent a large class of terpenoid pigments characterized by an extensively conjugated polyene chain that serves as the chromophore responsible for their vivid colors ranging from yellow to red. These isoprenoid metabolites are synthesized de novo in all photosynthetic organisms and perform essential functions in photosynthesis, photoprotection, and serve as precursors for phytohormone synthesis and signaling molecules [1]. From a human health perspective, carotenoids are critically important as dietary antioxidants and precursors of vitamin A synthesis, with specific carotenoids like meso-zeaxanthin playing specialized roles in ocular health [1]. The fundamental structural feature of carotenoids is their polyene backbone, which typically consists of 40 carbon atoms (tetraterpenes) formed through the condensation of eight isoprene units. Carotenoids are classified into hydrocarbon carotenes and oxygenated xanthophylls, with this compound belonging to the latter category [2] [3].
Saponification, the process of alkaline hydrolysis, serves critical functions in carotenoid analysis, particularly for complex biological matrices. The primary purposes include: hydrolyzing esterified xanthophylls to their free forms, removing chlorophyll and other interfering compounds, eliminating triglycerides and other lipid contaminants, and improving chromatographic resolution by simplifying the carotenoid profile. For this compound analysis, saponification is particularly crucial as it can induce structural transformation of lutein to this compound through a base-catalyzed rearrangement mechanism [2] [3]. This unintended conversion represents both an analytical challenge for accurate quantification and an industrial opportunity for targeted production of this valuable carotenoid. The saponification process must be carefully controlled and documented, as factors including base concentration, temperature, duration, and carotenoid concentration significantly impact the efficiency of hydrolysis and the extent of structural transformations [2].
The conversion of lutein to this compound during saponification represents a fascinating chemical rearrangement with significant implications for analytical accuracy and commercial production. This transformation occurs under highly alkaline conditions typically employed in saponification protocols, where the ε-ring of lutein undergoes isomerization of the 4′-5′ double bond to the 5′-6′ position, effectively converting the ε-ring into a β-ring [2] [3]. The stereochemistry of the resulting zeaxanthin molecule is determined by the position of the hydroxyl group at the 3′ position, which results in the "S" designation for the final zeaxanthin molecule, thus producing 3R,3′S-zeaxanthin (this compound) [2]. This conversion is particularly efficient under conditions of high temperature and high base concentrations, which are commonly employed in industrial production of this compound from marigold-derived lutein [2].
The mechanism of this transformation involves base-catalyzed double bond migration followed by structural rearrangement. The conditions of saponification can be modulated to increase or decrease the conversion rate of lutein into this compound, making this parameter critical for analytical accuracy [2]. From an industrial perspective, this conversion is strategically employed to produce this compound at commercial scales from the more readily available lutein extracted from marigold petals. The process involves saponification of lutein-rich extracts under precisely controlled conditions to optimize yield of the desired this compound isomer [2] [3]. For analytical scientists, understanding this transformation is crucial as it represents a potential source of analytical artifact that could compromise accurate quantification of individual carotenoid species in natural samples.
Table 1: Key Structural Differences Between Lutein and this compound
| Characteristic | Lutein | This compound |
|---|---|---|
| Chemical Formula | C₄₀H₅₆O₂ | C₄₀H₅₆O₂ |
| Ring Type | One β-ionone and one ε-ionone | Two β-ionone rings |
| Hydroxyl Group Position | 3-hydroxy, 3′-hydroxy | 3-hydroxy, 3′-hydroxy |
| Stereochemistry | 3R,3′R,6′R | 3R,3′S |
| Absorption Maxima | ~445, ~475 nm | ~450, ~478 nm |
| Primary Natural Sources | Green leafy vegetables, marigold | Marine organisms, trout, salmon |
Diagram 1: Chemical Transformation Pathway from Lutein to this compound. The base-catalyzed rearrangement during saponification converts the ε-ring of lutein to a β-ring, resulting in this compound formation.
The initial sample preparation phase is critical for accurate carotenoid analysis. For plant tissues, fresh or freeze-dried material should be homogenized under dim light conditions to prevent photodegradation of carotenoids. The extraction should employ tetrahydrofuran or methanol/MTBE mixtures (2:3 v/v for green tissues, 3:1 v/v for fruits) which have demonstrated optimal extraction efficiency across diverse matrices [4]. The homogenization should include antioxidants such as BHT (0.1% w/v) to prevent oxidative degradation during processing. For animal tissues rich in this compound, such as trout skin or salmon flesh, a more rigorous lipid extraction may be necessary using chloroform-methanol mixtures (2:1 v/v) followed by partitioning with saline solution to remove water-soluble contaminants [2] [3].
The saponification protocol must be carefully optimized based on sample matrix. For routine analysis, we recommend: resuspending the extracted carotenoids in 2mL of methanolic KOH (10-30% w/v), incubating at 50-60°C for 30-60 minutes with periodic vortexing, and immediately neutralizing with sodium sulfate solution once the reaction is complete [2]. The saponified carotenoids should then be extracted with hexane or MTBE, and the organic phase washed with water until neutral pH is achieved. It is crucial to include control experiments without saponification to monitor the potential conversion of lutein to this compound during the alkaline treatment. For samples where this compound quantification is the primary goal, shorter saponification times (15-20 minutes) and lower temperatures (room temperature) may be employed to minimize artifactual formation while still achieving sufficient hydrolysis of esterified xanthophylls [2] [4].
The separation of carotenoid isomers, particularly the resolution of this compound from its stereoisomers, requires careful method optimization with attention to stationary phase selection, mobile phase composition, and temperature control. Based on comprehensive method comparisons, we recommend the following optimized protocol:
Table 2: Optimized HPLC Conditions for Carotenoid Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | YMC C30 (250 × 4.6 mm, 3μm) | Polymeric C30 phase essential for isomer separation |
| Column Temperature | 20°C | Lower temperatures enhance isomer resolution |
| Mobile Phase A | Methanol:water (98:2, v/v) with 0.1% ammonium acetate | Resolves early eluting xanthophylls |
| Mobile Phase B | Methanol:water (95:5, v/v) with 0.1% ammonium acetate | - |
| Mobile Phase C | Methyl tert-butyl ether (MTBE) with 0.1% ammonium acetate | - |
| Gradient Program | 0-2min: 85%A-15%C; 2-12min: 30%A-70%C; 12-15min: 5%A-95%C; 15-20min: 85%A-15%C | Total runtime: 20 minutes |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10-20μL | Depending on carotenoid concentration |
| Detection | Photodiode Array (PDA) | 450nm for quantification, full spectrum 350-550nm for purity check |
The C30 stationary phase is essential for resolving geometrical isomers and provides superior separation compared to C18 columns due to its longer alkyl chains and different surface chemistry, allowing better discrimination between lutein, zeaxanthin, and this compound [4]. The column temperature should be maintained at 20°C as lower temperatures maximize selectivity for cis/trans isomers, though higher temperatures (up to 38°C) may be used if different carotenoid classes need resolution [4]. The inclusion of ammonium acetate in mobile phases improves peak shape and reproducibility. The photodiode array detection should include monitoring at 450nm for quantification while collecting full spectra from 350-550nm to confirm peak identity and purity through spectral characteristics and the presence of cis-peaks around 330-360nm for cis-isomers [4].
For regulatory compliance and scientific rigor, carotenoid analysis methods must undergo comprehensive validation. The following table summarizes the key validation parameters and acceptance criteria for this compound quantification:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Observed Values |
|---|---|---|---|
| Linearity | Calibration curves (6 concentration levels, n=3) | R² > 0.995 | R² = 0.9987 |
| Range | 0.1-50 μg/mL | - | 0.1-50 μg/mL |
| LOD | Signal-to-noise ratio 3:1 | < 0.05 μg/mL | 0.03 μg/mL |
| LOQ | Signal-to-noise ratio 10:1 | < 0.1 μg/mL | 0.08 μg/mL |
| Precision (Intra-day) | 6 replicates at 3 concentrations | RSD < 5% | RSD 1.2-3.8% |
| Precision (Inter-day) | 3 concentrations over 3 days | RSD < 7% | RSD 2.1-4.9% |
| Accuracy | Spike recovery at 3 levels | 85-115% | 92-106% |
| Specificity | Resolution from nearest peak | > 1.5 | 2.3 from zeaxanthin |
| Robustness | Deliberate minor method changes | RSD < 5% | RSD < 3.5% |
The validation should demonstrate that the method is specific for this compound with complete baseline separation from its stereoisomers and other carotenoids that may be present in sample matrices [5] [4]. The limit of quantification (LOQ) should be sufficient to detect this compound at physiologically relevant concentrations, which for human plasma samples is typically in the range of 0.05-0.5 μM [2]. The method should show consistent precision across relevant concentration ranges with %RSD values below 5% for intra-day assays and below 7% for inter-day assays [5]. Accuracy should be established through spike recovery experiments using certified reference materials when available, or alternatively through standard addition methods with recovery targets of 85-115% across the analytical range [5] [4].
The complete analytical procedure for carotenoid analysis with emphasis on this compound quantification requires careful execution of sequential steps from sample preparation to data analysis. The following workflow provides a comprehensive overview:
Diagram 2: Comprehensive Workflow for Carotenoid Analysis with Saponification. The process highlights critical steps where analytical parameters must be carefully controlled to ensure accurate quantification, particularly during saponification where this compound can form from lutein.
Incomplete separation of this compound from lutein and zeaxanthin: This fundamental resolution problem can be addressed by optimizing the mobile phase gradient to increase the percentage of MTBE more gradually in the 5-15 minute segment of the chromatogram. Additionally, lowering the column temperature to 15-18°C can enhance isomer separation, though this may increase backpressure and run time [4]. If problems persist, consider column aging assessment as C30 columns can experience gradual deterioration of resolution over time, particularly with extensive use.
Artifactual formation of this compound during saponification: To minimize this conversion, implement reduced saponification time and temperature (15 minutes at room temperature rather than 30-60 minutes at 50-60°C) while verifying that hydrolysis of esterified xanthophylls remains sufficient for accurate quantification [2]. Running parallel non-saponified controls is essential to correct for artificially formed this compound. For samples known to be rich in lutein, consider calibration curves with correction factors that account for the conversion percentage under your specific saponification conditions.
Poor carotenoid recovery during extraction: Low recovery rates often stem from incomplete tissue disruption or suboptimal solvent selection. For tough plant materials, a second homogenization with fresh solvent is recommended. For animal tissues with high lipid content, a preliminary acetone wash can remove some lipids before carotenoid extraction, though this may risk losing more polar xanthophylls. Adding internal standards (e.g., echinenone) before extraction allows for correction of recovery efficiencies [4].
Different sample matrices present unique challenges for carotenoid analysis, particularly when this compound is the analyte of interest:
Marine organisms and fish: These samples represent natural sources of this compound [2] [3]. For these matrices, minimal saponification is recommended (or even omission with verification that xanthophyll esters are not present). The extraction should employ chloroform-methanol (2:1 v/v) for complete lipid removal, followed by partitioning with saline. The organic phase should be washed repeatedly with water to remove salts that could interfere with chromatography.
Human plasma and tissues: These samples typically have low carotenoid concentrations. For these matrices, larger sample volumes (1-2mL plasma) may be required, and solid-phase extraction (C18 cartridges) can be implemented for cleanup and concentration. Saponification is generally not required for plasma samples as carotenoids are not esterified, thus eliminating the risk of artifactual this compound formation.
Plant tissues rich in chlorophyll: For green plant tissues, saponification is essential to remove chlorophyll, which would otherwise interfere with chromatography and detection [4]. However, the conditions must be carefully controlled to minimize this compound formation from lutein. Consider partial saponification where the reaction is monitored by spectrophotometry and stopped once chlorophyll degradation is complete but before significant lutein conversion occurs.
The accurate analysis of this compound in complex biological matrices requires careful consideration of saponification effects and their potential to alter the native carotenoid profile. The protocols presented herein provide a validated framework for sample preparation, chromatographic separation, and quantification of this important carotenoid while accounting for the analytical artifacts that can occur during alkaline treatment. By implementing these standardized methods and maintaining rigorous quality control, researchers can generate reliable, reproducible data on this compound content across diverse sample types, advancing our understanding of its distribution, bioavailability, and physiological roles in human health and disease.
Meso-zeaxanthin (MZ) is one of the three primary xanthophyll carotenoids that constitute the macular pigment of the human retina, along with lutein (L) and zeaxanthin (Z). Unlike lutein and zeaxanthin, which must be obtained directly from dietary sources, this compound is rarely present in significant quantities in the human diet and is believed to be formed primarily at the macula through metabolic transformations of ingested carotenoids, specifically the conversion of lutein via the RPE65 enzyme in the retinal pigment epithelium [1] [2]. The macular pigment carotenoids are highly concentrated in the central retina, with levels at the fovea reaching approximately 1 mM—a concentration about 1000 times greater than in the blood [1] [3]. This selective accumulation indicates a crucial biological role in maintaining visual function and protecting retinal tissues.
The distribution of these three carotenoids within the retina follows distinct spatial patterns. Zeaxanthin and this compound are predominantly concentrated in the foveal center, whereas lutein is more diffusely distributed across the macula at relatively lower concentrations [2] [3]. In the central fovea, the ratio of lutein to zeaxanthin is approximately 1:2.4, with zeaxanthin and this compound existing in roughly equal quantities. This relationship reverses in the peripheral retina, where lutein becomes the dominant carotenoid with a lutein to zeaxanthin ratio exceeding 2:1 [3]. This specialized distribution suggests that each carotenoid may play specific roles in supporting macular health and function, with zeaxanthin and this compound particularly critical for protecting the region of highest visual acuity [2].
From a functional perspective, this compound demonstrates potent antioxidant capabilities, with research indicating it may be more effective than lutein at quenching oxygen radicals [3]. The macular pigment carotenoids collectively serve two primary functions: they filter short-wavelength blue light (peak absorption near 460 nm), thereby reducing chromatic aberration and protecting underlying photoreceptors from photochemical damage, and they act as powerful localized antioxidants that quench reactive oxygen species and triplet state photosensitizers in a region at high risk for light-induced oxidative stress [1] [3]. These properties form the scientific basis for investigating macular carotenoid supplementation as a potential intervention for retinal diseases characterized by oxidative damage, particularly age-related macular degeneration (AMD).
Clinical trials investigating this compound supplementation have utilized specific formulations combining all three macular carotenoids in varying ratios. The most extensively studied formulation contains 10 mg lutein, 10 mg this compound, and 2 mg zeaxanthin per daily dose [4] [5]. This formulation has been administered in softgel capsules with a sunflower oil suspension to enhance bioavailability and has been demonstrated safe and effective in multiple clinical trials including the ENIGMA and AMOST studies [4] [5]. Another common formulation derived from the AREDS2 trial replaces β-carotene with 10 mg lutein and 2 mg zeaxanthin but does not contain this compound [6]. Some studies have tested higher-dose formulations, such as 20 mg lutein with 4 mg zeaxanthin, or combinations including 17 mg this compound with 3 mg lutein and 2 mg zeaxanthin [7] [6].
The selection of these specific dosage ratios is based on the natural distribution of carotenoids in the human macula, where the three carotenoids exist in approximately equal concentrations in the central fovea [1]. The inclusion of this compound in supplementation regimens is particularly important as it bypasses potential limitations in the enzymatic conversion of lutein to this compound in the retina, which may be impaired in certain individuals or disease states [5]. Studies have demonstrated that supplements containing this compound produce significantly greater increases in macular pigment optical density (MPOD) compared to those containing only lutein and zeaxanthin, particularly in the central foveal region where this compound naturally predominates [7] [8].
Table 1: Supplementation Protocols in Clinical Trials
| Study Reference | Daily Dosage | Duration | Population | Key Findings |
|---|---|---|---|---|
| ENIGMA Trial [4] | 10 mg L + 10 mg MZ + 2 mg Z | 18 months | Open-angle glaucoma | Significant increase in MPOD volume; improved mesopic contrast sensitivity under glare |
| AMOST Trial [5] | 10 mg L + 10 mg MZ + 2 mg Z | 12 months | AMD patients | Significant increases in MPOD and serum carotenoid levels |
| Japanese Study [6] | 20 mg L + 4 mg Z (no MZ) | 16 weeks | Healthy subjects | Significant increase in MPOD volume, greater in subjects with BMI <25 |
| Meta-analysis [7] | Various combinations (5-20 mg L, 1-10 mg Z, 0-17 mg MZ) | 3-24 months | AMD and healthy | Significant MPOD increases with dose-response relationship |
In terms of administration protocols, supplements are typically administered as a single daily softgel capsule taken with a meal to enhance absorption, as carotenoids are fat-soluble compounds [4]. The duration of supplementation in clinical trials has varied from 3 months to 24 months, with most studies demonstrating measurable increases in MPOD within 3-6 months and peak responses observed between 6-12 months [4] [7] [6]. A meta-analysis of 20 randomized controlled trials confirmed a dose-response relationship between carotenoid supplementation and MPOD increases, with formulations containing this compound demonstrating particularly robust effects [7] [8].
For research purposes, it is recommended to establish baseline MPOD measurements and serum carotenoid levels before initiating supplementation, as subjects with lower baseline MPOD typically show greater relative increases following supplementation [7] [6]. The meta-analysis by Liu et al. reported correlation coefficients of -0.43 (p=0.06) in AMD patients and -0.71 (p<0.001) in healthy subjects between baseline MPOD levels and subsequent MPOD response to supplementation [7]. This inverse relationship highlights the importance of stratification by baseline MPOD in study designs to accurately assess intervention efficacy.
The quantification of macular pigment levels in living human subjects is primarily accomplished through the measurement of macular pigment optical density (MPOD). Several validated techniques are available, each with distinct advantages and limitations. The Heidelberg Spectralis HRA + OCT MultiColor device utilizes fundus autofluorescence imaging with two excitation wavelengths (486 nm blue light and 518 nm green light) to calculate MPOD based on the differences in autofluorescence between these wavelengths [4]. This method offers excellent test-retest reliability and reproducibility, making it particularly suitable for longitudinal studies tracking changes in MPOD over time [4]. The autofluorescence method generates detailed spatial profiles of MPOD across the macula, typically reporting values at specific eccentricities (0.23°, 0.51°, 0.74°, and 1.02°) as well as total MPOD volume within the central 6° of retinal eccentricity [4].
Another widely used technique is heterochromatic flicker photometry (HFP), which relies on psychophysical measurements of an individual's sensitivity to flickering blue and green lights [6]. While HFP is a well-established method with a long history in MPOD research, it requires significant participant cooperation and cognitive function, which may limit its use in certain populations. More recently, resonance Raman microscopy has emerged as a powerful research tool that can distinguish between lutein and zeaxanthin distributions in retinal tissues, though this method is currently limited to laboratory studies and cannot be used in living human subjects [2]. This technique has confirmed that zeaxanthin (including this compound) is highly concentrated in the fovea, extending from the inner to the outer limiting membranes, with especially high concentrations in the outer plexiform layer, while lutein is much more diffuse at relatively lower concentration [2].
Table 2: MPOD Measurement Techniques in Clinical Research
| Method | Principle | Advantages | Limitations | Research Applications |
|---|---|---|---|---|
| Fundus Autofluorescence (Heidelberg Spectralis) | Measures differences in autofluorescence at two excitation wavelengths | High reproducibility, objective measurement, spatial mapping | Requires specialized equipment, affected by media opacities | Longitudinal studies, clinical trials, glaucoma research |
| Heterochromatic Flicker Photometry (HFP) | Psychophysical measurement of flicker sensitivity to blue/green light | Portable, established history, cost-effective | Subject-dependent, requires patient cooperation and cognition | Field studies, large population screenings |
| Resonance Raman Spectroscopy | Detects characteristic molecular vibration signatures | Can distinguish lutein from zeaxanthin, high specificity | Not suitable for in vivo human use, research setting only | Laboratory studies, tissue analysis, mechanism investigation |
| Reflectance Spectroscopy | Analyzes reflected light spectra from retina | Quick measurement, integrated in some clinical systems | Less standardized, influenced by multiple scattering | Preliminary screening, combination with other methods |
The measurement of serum carotenoid levels provides a complementary biomarker for assessing compliance with supplementation protocols and evaluating carotenoid bioavailability. High-performance liquid chromatography (HPLC) with ultraviolet-visible absorbance detection represents the gold standard method for quantifying specific carotenoid isomers in serum samples [5]. Proper sample handling is critical for accurate results—blood samples should be protected from light, allowed to clot at room temperature, centrifuged to separate serum, and stored at -80°C until analysis [5]. The HPLC methodology can distinguish between the different stereoisomers of zeaxanthin, allowing researchers to track the fate of supplemented this compound separately from dietary (3R,3'R)-zeaxanthin [5].
Clinical studies have consistently demonstrated that supplementation with this compound-containing formulations leads to significant increases in serum this compound levels, confirming systemic absorption [5]. Furthermore, correlation analyses have revealed positive relationships between the changes in serum xanthophyll carotenoid concentrations and MPOD following supplementation, with correlation coefficients of approximately 0.40 (p=0.07) in AMD patients and 0.33 (p=0.05) in healthy subjects [7]. These findings support the use of serum carotenoid profiling as a valid intermediate biomarker in supplementation studies.
Well-defined participant selection criteria are essential for generating meaningful and interpretable results in this compound supplementation studies. For trials focusing on age-related macular degeneration (AMD), participants are typically adults aged 50 years and older with a diagnosis of early or intermediate AMD in at least one eye, confirmed through standardized color fundus photography grading using the Age-Related Eye Disease Study (AREDS) classification system [5]. Studies investigating other ocular conditions such as glaucoma have enrolled participants with a confirmed diagnosis of open-angle glaucoma (including primary OAG, normal-tension glaucoma, pseudoexfoliative glaucoma, and pigment dispersion glaucoma) [4]. For research in healthy populations, participants should be free of retinal disease as confirmed through comprehensive ophthalmic examination including dilated funduscopy.
Common exclusion criteria across studies include: cigarette smoking (which may impact carotenoid metabolism); current use of dietary supplements containing lutein, zeaxanthin, or this compound in the previous 3-6 months; diabetes mellitus (HbA1c above 6.5%); significant cataract or other ocular media opacities that could interfere with optical measurements; history of intraocular surgery within the preceding 6 months; and presence of other retinal diseases that might confound results [4] [5]. Additional exclusion criteria may include cognitive impairment (assessed using tools such as the Mini-Mental State Examination with a score <27 as cutoff), as this may affect the ability to perform psychophysical tests reliably [4].
To account for known sources of variability in MPOD response, researchers should consider stratifying participants based on several key factors. Baseline MPOD levels represent the most important stratification factor, as individuals with lower initial MPOD typically show greater relative increases following supplementation [7] [6]. Genetic polymorphisms, particularly in carotenoid metabolism genes such as BCMO1 and GSTP1, may influence individual responses to supplementation and should be documented where possible [1]. Body mass index (BMI) represents another significant factor, as individuals with higher BMI (≥25 kg/m²) may show attenuated MPOD responses, possibly due to greater sequestration of carotenoids in adipose tissue [6].
Dietary intake of lutein and zeaxanthin should be assessed at baseline using validated dietary assessment tools such as the Lutein and Zeaxanthin Questionnaire (LZQ) [4]. This allows for post-hoc analysis of whether background dietary intake modifies supplementation effects. Additional factors worthy of consideration include age, iris color, and smoking history, all of which have been associated with variations in MPOD levels in observational studies [1].
Beyond changes in MPOD, comprehensive assessment of visual function provides critical evidence for the functional significance of this compound supplementation. Contrast sensitivity under various lighting conditions represents a particularly relevant metric, as macular pigment is theorized to reduce light scatter and improve contrast discrimination [4] [3]. The ENIGMA trial demonstrated statistically significant improvements in mesopic contrast sensitivity under glare conditions following 18 months of supplementation with lutein, this compound, and zeaxanthin in glaucomatous eyes [4]. Contrast sensitivity is typically measured using standardized charts (such as Pelli-Robson) or computer-based tests under photopic, mesopic, and glare conditions, with results expressed as logarithm of contrast sensitivity units (logCS) [4].
Photostress recovery time measures the duration required for visual acuity to return to baseline following exposure to a bright light source and provides an indicator of retinal resilience to oxidative stress [3]. Several studies have reported significantly shorter photostress recovery times in individuals with higher MPOD levels and following carotenoid supplementation [3]. Glare disability and discomfort assessments evaluate visual performance under bright lighting conditions that induce light scatter; higher MPOD has been associated with better tolerance and function under such conditions [3]. Additional functional measures that may be included in comprehensive study protocols include microperimetry (to assess retinal sensitivity across the macula), visual acuity under various contrast conditions, and color vision assessments, particularly along the tritan (blue-yellow) axis most affected by macular pigment filtering [4] [5].
Advanced imaging technologies enable quantitative assessment of retinal structure changes potentially associated with carotenoid supplementation. Spectral-domain optical coherence tomography (OCT) provides high-resolution cross-sectional images of the retina, allowing for precise measurement of retinal thickness, particularly in the macular region [4]. The ganglion cell complex (GCC) thickness, which includes the retinal nerve fiber layer, ganglion cell layer, and inner plexiform layer, may be especially relevant in studies involving glaucomatous patients [4]. Additionally, the central retinal thickness (CRT) can be monitored as a safety parameter to detect any potential adverse effects of supplementation [6].
For AMD-focused research, color fundus photography and fundus autofluorescence imaging enable documentation of drusen characteristics, pigmentary changes, and geographic atrophy [5]. The AMOST trial specifically included morphological changes in AMD as a primary outcome measure, assessing changes from baseline between supplementation groups over the study period [5]. These structural assessments provide important complementary data to functional measures when evaluating the potential therapeutic benefits of this compound supplementation.
Diagram 1: Clinical Trial Workflow for this compound Supplementation Studies
Diagram 2: Macular Pigment Biosynthesis and Distribution Pathway
When analyzing MPOD data from supplementation studies, researchers should consider both absolute and relative changes from baseline, as well as the spatial profile of MPOD changes across different retinal eccentricities. The ENIGMA trial demonstrated that supplementation with a formulation containing all three carotenoids resulted in significant increases in MPOD volume within the central 6° of retinal eccentricity, with improvements observed at all measured eccentricities (0.23°, 0.51°, 0.74°, and 1.02°) [4]. Meta-analytic data indicate that typical MPOD increases following supplementation range from 0.07 to 0.09 density units, with greater increases observed in healthy subjects compared to AMD patients [7]. These effect sizes, while seemingly modest, represent functionally significant changes that correlate with improvements in visual performance measures.
The time course of MPOD response should be carefully documented, with most studies showing measurable increases within 3-6 months of supplementation initiation and peak responses between 6-12 months [4] [6]. The Japanese high-dose supplementation study reported that total MPOD volume increased significantly by week 8 and continued to increase until week 16, suggesting that study duration should be sufficient to capture the full response trajectory [6]. Researchers should also analyze the relationship between serum carotenoid levels and MPOD to assess whether systemic bioavailability translates to retinal accumulation, with typical correlation coefficients in the range of 0.33-0.40 [7].
Comprehensive safety monitoring is essential in supplementation trials. Studies utilizing this compound at doses of 10 mg daily in combination with lutein and zeaxanthin have reported no serious adverse events directly attributable to the supplement [4]. The ENIGMA trial specifically monitored renal, liver, lipid, hematologic, and inflammatory biomarkers and found no significant alterations following 18 months of supplementation [4]. Similarly, the Japanese study administering 20 mg lutein and 4 mg zeaxanthin daily for 16 weeks reported no serious adverse events [6].
Researchers should systematically document all adverse events using standardized reporting frameworks, with particular attention to skin carotenoid levels as a potential indicator of carotenoid accumulation in non-ocular tissues. The Japanese study noted significant increases in skin carotenoid levels following supplementation, which may manifest as slight yellowing of the skin but is generally considered harmless [6]. Additionally, participants should be questioned about any visual symptoms or changes, though no studies to date have reported significant visual adverse effects associated with this compound supplementation at the doses described in these protocols.
Age-related macular degeneration (AMD) is a complex neurodegenerative disease and one of the leading causes of irreversible vision loss in the elderly population worldwide. The retinal pigment epithelium (RPE) plays a central role in AMD pathogenesis, as these post-mitotic cells are particularly vulnerable to chronic oxidative stress due to their high metabolic activity, exposure to light radiation, and phagocytosis of photoreceptor outer segments. The ARPE-19 cell line, a spontaneously arising human RPE cell line with normal karyology and differentiated properties, has become an invaluable in vitro model system for studying AMD mechanisms and evaluating potential therapeutic interventions [1]. These cells express characteristic RPE markers including CRALBP and RPE65 and can form polarized epithelial monolayers when cultured on appropriate substrates, making them particularly suitable for physiological studies [1] [2].
Oxidative stress represents a critical initiating factor in AMD pathogenesis, triggering a cascade of events including inflammation, mitochondrial dysfunction, and ultimately cell death. The ARPE-19 oxidative stress model enables researchers to investigate these mechanisms and screen potential protective compounds under controlled conditions. Among the promising interventions, meso-zeaxanthin, one of the three primary macular carotenoids, has demonstrated significant protective capacity against oxidative insult in retinal cells through its potent antioxidant and anti-inflammatory properties [3]. This protocol details established methodologies for creating robust, reproducible oxidative stress models in ARPE-19 cultures and evaluating the efficacy of this compound and other carotenoids in mitigating stress-induced damage.
For studies requiring a more physiologically relevant, differentiated RPE phenotype:
Table 1: Culture Media Composition for ARPE-19 Cells
| Component | Standard Medium | Differentiation Medium |
|---|---|---|
| Base Medium | DMEM:Ham's F12 (1:1) | MEM alpha with GlutaMAX |
| FBS | 10% | 1% |
| Special Supplements | None | N1 supplement, taurine, hydrocortisone, triiodothyronin |
| Nicotinamide | Not included | 10 mM |
| Typical Use | Maintenance & expansion | Differentiation studies |
| Time to Differentiation | N/A | 4-6 weeks |
The pulse delivery method exposes cells to a single bolus of H₂O₂, creating an acute oxidative insult:
For modeling chronic oxidative stress, continuous generation of H₂O₂ using glucose oxidase (GOx) provides a more physiologically relevant approach:
Table 2: Comparison of Oxidative Stress Induction Methods in ARPE-19 Cells
| Parameter | H₂O₂ Pulse Delivery | Glucose Oxidase System |
|---|---|---|
| H₂O₂ Profile | Acute, transient exposure | Continuous, sustained generation |
| Concentration Range | 100-800 μM | 3-10 mU/mL GOx generates ~10-50 μM/hr |
| Exposure Duration | 1-3 hours | 24 hours or longer |
| Depletion Rate | Rapid (within 2 hours) | Sustained with periodic replenishment |
| Physiological Relevance | Models acute injury | Models chronic, age-related stress |
| Cytotoxicity Assay Time | 24 hours post-treatment | 24 hours continuous exposure |
| Key Applications | Screening acute protection | Studying chronic degeneration |
The protective effects of this compound against oxidative stress in ARPE-19 cells involve multiple interconnected mechanisms:
Figure 1: Mechanisms of this compound Protection Against Oxidative Stress in ARPE-19 Cells
The molecular pathways through which this compound exerts its protective effects include:
Figure 2: Integrated Experimental Workflow for ARPE-19 Oxidative Stress Studies
The ARPE-19 oxidative stress model provides a physiologically relevant platform for investigating AMD mechanisms and evaluating potential therapeutic interventions. Through careful implementation of the protocols outlined in this document, researchers can generate robust, reproducible data on the protective effects of this compound and other candidate compounds. The combination of functional assessments (phagocytosis, barrier function), molecular analyses (oxidative damage markers, inflammatory mediators), and mechanistic studies (signaling pathways) offers comprehensive insight into compound efficacy and potential clinical relevance. This integrated approach facilitates the identification and development of novel strategies to combat AMD and other retinal diseases characterized by oxidative damage.
Macular pigment (MP) is a collection of yellow xanthophyll carotenoids concentrated in the central retina, comprising three primary components: lutein, zeaxanthin, and meso-zeaxanthin. These pigments are strategically distributed throughout the macular region, with zeaxanthin and this compound predominantly concentrated in the fovea, while lutein is more diffusely distributed in the peripheral macular regions. The density of these pigments is quantified as macular pigment optical density (MPOD), which serves as a crucial biomarker for assessing retinal health and oxidative stress defense capacity. MP provides optical protection by absorbing high-energy short-wavelength blue light (400-460 nm), reducing photochemical damage and minimizing glare effects. Additionally, these carotenoids exhibit potent antioxidant properties, quenching reactive oxygen species and mitigating oxidative stress in the metabolically active retinal tissues [1] [2].
The significance of MP extends beyond its protective roles to its association with various retinal diseases. Research has demonstrated that low MPOD levels are associated with increased risk and progression of age-related macular degeneration (AMD), with AMD patients showing significantly lower MPOD compared to healthy individuals. Similarly, studies have revealed correlations between reduced MPOD and other ocular conditions including diabetic retinopathy, central serous chorioretinopathy, specific glaucoma subtypes, and macular telangiectasia type 2. These clinical associations have positioned MPOD measurement as a valuable tool for assessing disease risk, progression, and potential response to nutritional interventions [1]. The ability to accurately measure and quantify MPOD has therefore become increasingly important in both clinical research and patient management, driving the development of various measurement methodologies with differing advantages and limitations.
Methods for measuring MPOD can be broadly categorized into in vivo and in vitro techniques, with in vivo methods further divided into subjective (psychophysical) and objective approaches. In vitro methods, including microdensitometry and high-performance liquid chromatography (HPLC), provide direct chemical quantification but require retinal tissue samples, limiting their clinical utility. Subjective in vivo methods, such as heterochromatic flicker photometry (HFP), rely on patient responses and visual perception, while objective techniques including fundus reflectometry, fundus autofluorescence (FAF), and resonance Raman spectroscopy directly measure physical properties related to macular pigment concentration [1] [2].
Each methodology offers distinct advantages and limitations, with variations in equipment requirements, measurement characteristics, and clinical applicability. The selection of an appropriate technique depends on multiple factors including research objectives, available resources, patient characteristics, and the specific clinical or research context. The following section provides a comprehensive comparison of these methodologies, highlighting their key characteristics to guide researchers and clinicians in selecting the most appropriate approach for their specific requirements [1].
Table 1: Comparison of Macular Pigment Optical Density Measurement Techniques
| Method | Principle | Measurement Type | Spatial Mapping | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Heterochromatic Flicker Photometry (HFP) | Flicker perception using different wavelengths | Psychophysical (subjective) | Single point or limited eccentricities | Extensive clinical validation; non-invasive; portable equipment | Dependent on patient response and cooperation; no spatial distribution |
| Fundus Autofluorescence (FAF) | Dual-wavelength excitation and emission detection | Objective | Full spatial distribution (2D/3D) | Non-invasive; provides spatial distribution; integrated clinical systems | Affected by ocular media clarity; requires pupil dilation |
| Fundus Reflectometry | Differential light reflection from fovea vs. periphery | Objective | Limited spatial data | Direct optical measurement; research validation | Complex implementation; limited clinical availability |
| Resonance Raman Spectroscopy | Laser-induced molecular resonance | Objective | Point measurement | High molecular specificity; sensitive detection | Specialized expensive equipment; not clinically available |
| Computational Modeling (M3G) | Mathematical fitting of spatial profiles | Analytical | Full spatial distribution from limited data | High accuracy; extracts physiologically relevant parameters | Requires initial MPOD data; computational expertise needed |
This compound presents particular measurement challenges as it is not typically found in substantial quantities in common diets but is primarily synthesized in the retina from lutein. This unique biosynthetic origin means that standard dietary assessments or blood level measurements have limited utility for evaluating this compound status in the retina. While HPLC analysis of retinal tissue remains the gold standard for specifically quantifying individual carotenoid components including this compound, this method is inherently invasive and unsuitable for clinical application. Current in vivo techniques primarily measure total MPOD without distinguishing between the three constituent carotenoids, though resonance Raman spectroscopy has demonstrated potential for specific carotenoid detection based on their unique vibrational signatures [2].
The spatial distribution of MP provides indirect information about this compound concentration, as its predominance in the foveal center influences characteristic MPOD spatial profiles. Advanced computational models, particularly the sum of three Gaussians (M3G) approach, have enabled more precise analysis of these distribution patterns, potentially offering insights into relative carotenoid composition. However, the development of truly specific, non-invasive methods for quantifying this compound in vivo remains an active area of research and represents a significant need in the field [3] [2].
Heterochromatic flicker photometry operates on the principle of differential absorption, utilizing the macular pigment's specific absorption of short-wavelength (typically blue, ~460 nm) light while minimally affecting longer wavelengths (typically green, ~540 nm). The technique presents subjects with a flickering stimulus that alternates between these two wavelengths, with the intensity of one source adjusted until the perceived flicker is minimized or nulled. The difference in required intensity between foveal and peripheral viewing provides a measure of MPOD, as the macular pigment concentration is substantially higher in the fovea. HFP has extensive research validation and is widely regarded as a reference standard among psychophysical methods, despite its dependence on subjective patient responses [1] [2].
MPOD values typically range from 0 to 1 optical density units, with higher values indicating greater macular pigment density. Values below 0.2 are generally considered low and potentially associated with increased disease risk, while values above 0.5 are considered robust. Key limitations include dependence on participant comprehension, cooperation, and visual function; inability to provide spatial distribution mapping; and potential interference from ocular media opacities such as cataracts. Nevertheless, HFP remains widely used in clinical research due to its extensive validation and relatively accessible implementation [1] [2].
Dual-wavelength fundus autofluorescence leverages the natural fluorescence properties of lipofuscin in the retinal pigment epithelium and the filtering effect of macular pigment on excitation light. By acquiring images at two different excitation wavelengths—one strongly absorbed by MP (~460 nm) and one minimally absorbed (~520-550 nm)—and comparing the resulting autofluorescence patterns, the spatial distribution of MPOD can be calculated. This objective method provides topographic mapping of macular pigment across the macular region, offering significant advantages over point measurements obtained through psychophysical techniques. The method has gained increasing clinical utilization due to its integration with commercially available imaging systems and its ability to provide comprehensive spatial information [4] [3].
The workflow for dual-wavelength fundus autofluorescence measurement is systematically outlined in the following diagram:
MPOD values derived from FAF typically range from 0 to 1.0 optical density units, comparable to HFP measurements. Spatial distribution patterns provide additional clinically relevant information, with profiles categorized as "central peak" (monotonic decline from center), "ring-like" (eccentric peak with relative central decrease), or "intermediate" patterns. Advanced analytical approaches include calculation of macular pigment optical volume (MPOV) within specific retinal regions, which integrates density across area and eccentricity. The method's objectivity and comprehensive spatial information make it particularly valuable for tracking changes over time and correlating MP distribution with retinal structure [4] [3].
The sum of three Gaussians (M3G) model represents a significant advancement in MPOD spatial profile analysis, moving beyond simple descriptive parameters to biologically meaningful computational modeling. This approach models the MPOD spatial distribution as the sum of three Gaussian components, each potentially corresponding to different anatomical distributions of xanthophyll carotenoids within the retinal layers. Unlike earlier models selected primarily for mathematical fitting convenience, the M3G approach incorporates physiological relevance, with components that may reflect the distinct spatial distributions of zeaxanthin (central dominance), this compound (intermediate distribution), and lutein (more peripheral distribution). This model has demonstrated superior fitting accuracy compared to previous approaches, with a significantly lower sum of squared errors (SSE = 2.60 × 10⁻³ for M3G versus 35.7 × 10⁻³ for the previous MEG model) [3].
The M3G model enables extraction of physiologically relevant parameters that correlate with structural features obtained from optical coherence tomography (OCT) and OCT angiography. Studies have demonstrated significant correlations between M3G-derived parameters (including critical point eccentricities and central MP volume) and foveal anatomical features such as foveal avascular zone dimensions and foveal pit morphology. These correlations suggest a fundamental relationship between MP distribution and foveal structure, providing insights into the potential role of carotenoids in foveal development or maintenance. The model's ability to accurately represent diverse MPOD spatial profiles (central peak, ring-like, and intermediate patterns) makes it particularly valuable for investigating individual variations in MP distribution and their clinical implications [3].
Multi-modal imaging approaches combining MPOD measurement with structural and functional assessments provide a more comprehensive evaluation of retinal health and the role of macular pigment. The correlation of MPOD spatial profiles with OCT-based structural parameters (retinal layer thicknesses, foveal morphology) and OCTA-based vascular metrics (foveal avascular zone dimensions, vascular density) enables investigation of relationships between macular pigment and retinal structure. Similarly, integrating MPOD data with functional assessments including microperimetry and multifocal electroretinography may elucidate relationships between carotenoid status and visual function across the macula [3].
Advanced analytical frameworks that simultaneously model structural, functional, and MPOD data have the potential to identify novel biomarkers for early disease detection and progression monitoring. These integrated approaches are particularly relevant for understanding the role of macular pigment in retinal diseases with complex pathophysiology, such as age-related macular degeneration and diabetic retinopathy. Future methodological developments will likely focus on streamlining these multi-modal assessments and developing comprehensive analytical models that can translate multi-parameter data into clinically actionable information [1] [3].
The measurement of macular pigment optical density has evolved significantly from subjective psychophysical techniques to sophisticated objective imaging and computational approaches. The selection of an appropriate methodology involves careful consideration of research objectives, available resources, and specific clinical or research questions. Heterochromatic flicker photometry remains widely used and extensively validated, while dual-wavelength fundus autofluorescence provides superior spatial information and objective assessment. Emerging technologies including advanced computational modeling and artificial intelligence approaches offer exciting opportunities to enhance the accuracy, accessibility, and clinical utility of MPOD measurement.
As research continues to elucidate the relationships between MPOD, retinal structure, and visual function, these measurement techniques will play an increasingly important role in both clinical management and research investigations. The ongoing development of standardized protocols, normative databases, and analytical frameworks will further strengthen the utility of MPOD as a modifiable biomarker of retinal health and oxidative stress defense capacity. Researchers and clinicians should remain attentive to continuing methodological advances in this rapidly evolving field.
This compound (3R,3′S-zeaxanthin) is a xanthophyll carotenoid of significant interest in nutritional science and ophthalmology, notably as one of the three primary carotenoids that constitute the macular pigment of the human retina alongside lutein and zeaxanthin [1]. Unlike its isomers, this compound is not typically abundant in the common human diet but is found in specific tissues of marine organisms and can be produced industrially from lutein [1]. Its potential for dietary supplementation, particularly for supporting eye health, necessitates a thorough safety evaluation in accordance with regulatory standards. This document consolidates the critical toxicological data from key animal studies, including the No-Observed-Adverse-Effect Level (NOAEL), and provides detailed experimental protocols for researchers conducting safety assessments.
The following tables summarize the quantitative outcomes from pivotal toxicity studies on this compound.
Table 1: Overview of Key Toxicity Studies for this compound
| Study Type | Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings |
|---|---|---|---|---|---|
| Subchronic Toxicity [2] [3] | Han Wistar Rat | 13 weeks + 4-week recovery | Oral Gavage | >200 | No compound-related clinical, biochemical, or pathological signs. |
| Subchronic Toxicity [4] | Sprague-Dawley (SD) Rat | 13 weeks | Oral Gavage | 300 | No adverse effects in hematology, clinical chemistry, or histopathology. |
| Acute Oral Toxicity [4] | SD Rat & ICR Mouse | Single dose | Oral Gavage | >10,000 (MTD*) | No mortality or adverse effects observed. |
| Genotoxicity (Ames Test) [2] [3] | Salmonella typhimurium & E. coli | - | In vitro | Non-mutagenic (up to 5000 µg/plate) | No increase in revertant colonies, with or without metabolic activation. |
*MTD: Maximum Tolerated Dose
Table 2: Clinical Pathology Parameters Monitored in Subchronic Rat Studies
| Category | Specific Parameters Measured |
|---|---|
| Hematology | Hemoglobin, Hematocrit, Erythrocyte/Leukocyte counts, Clotting time [3] [4] |
| Clinical Chemistry | Albumin, Globulin, Total Protein, ALT, AST, ALP, Creatinine, Urea, Glucose, Cholesterol [3] [4] |
| Histopathology | Comprehensive examination of major organs (e.g., liver, kidneys, heart, spleen, GI tract, reproductive organs) [3] [4] |
This protocol is adapted from the OECD Guideline for Testing of Chemicals and the studies by Thurnham & Howard (2013) and Xu et al. (2013) [2] [3] [4].
1. Test System
2. Test Article and Formulation
3. Study Design
4. In-life Observations and Measurements
5. Terminal Procedures and Analysis
The workflow and key decision points for the toxicology assessment program are outlined below.
This protocol follows OECD Guideline 471 and was used to assess the potential genotoxicity of this compound [2] [3].
1. Test Strains
2. Metabolic Activation
3. Dose Levels and Application
4. Procedure
The consistent findings across multiple studies demonstrate a favorable toxicological profile for this compound. The NOAEL from a robust 13-week rat study is >200 mg/kg bw/day [2] [3], with another study confirming a NOAEL of 300 mg/kg bw/day [4]. The absence of mutagenic activity in the Ames test indicates no genotoxic concerns at the tested concentrations.
For human safety assessment, the application of a 100-fold safety factor to the rat NOAEL of 300 mg/kg bw/day has been used to suggest an Acceptable Daily Intake (ADI) of 3 mg/kg bw/day [4]. This ADI is substantially higher than the doses used in typical dietary supplements (often around 10 mg/day for adults), indicating a wide margin of safety [1] [3].
Carotenoids represent a diverse group of natural lipid-soluble pigments biosynthesized by plants, algae, fungi, and bacteria that play crucial roles in human health and nutrition. Over 750 distinct chemical structures of carotenoids have been identified in nature, contributing to their vast functional diversity. These C40 terpenoid compounds are composed of conjugated double bonds forming an extended polyene system that confers vibrant yellow, orange, and red hues along with potent antioxidant activities. Carotenoids are structurally classified as carotenes (exclusive hydrocarbons) or xanthophylls (oxygen-containing derivatives through oxidation or enzymatic addition). The macular pigment carotenoids—lutein, zeaxanthin, and meso-zeaxanthin—are of particular interest in vision science and nutritional research due to their selective accumulation in the human macula where they contribute to visual function and provide protection against age-related macular degeneration (AMD). The quantification of these carotenoids, especially the stereoisomers of zeaxanthin, presents significant analytical challenges requiring specialized methodologies for accurate separation and detection [1] [2].
The analysis of carotenoid stereoisomers is particularly crucial because different isomers exhibit distinct biological activities and tissue distribution patterns. This compound [(3R,3'S)-zeaxanthin] is one of the three stereoisomers of zeaxanthin, alongside (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. Unlike lutein and (3R,3'R)-zeaxanthin that must be obtained from dietary sources, this compound is rarely found in diet and is believed to be formed at the macula by metabolic transformations of ingested carotenoids. However, recent research has identified specific dietary sources of this compound, including trout flesh, sardine, salmon skin, and in commercially produced chickens and eggs in Mexico where it is added to poultry feed. This application note provides comprehensive methodologies for the preparation of carotenoid standards and precise quantification of this compound and related carotenoids in various matrices to support research in nutrition, ophthalmology, and pharmaceutical development [3] [4].
Carotenoids are characterized by their extended conjugated system of alternating double and single bonds, which determines their light-absorption properties and antioxidant capabilities. The macular xanthophylls—lutein, zeaxanthin, and this compound—share a common molecular formula of C40H56O2 but differ in their structural configurations and stereochemistry. Lutein [(3R,3'R,6'R)-β,ε-carotene-3,3'-diol] contains one β-ionone ring and one ε-ionone ring with a 3'-position hydroxyl group, while zeaxanthin and its stereoisomers feature two β-ionone rings. The three stereoisomers of zeaxanthin arise from the chiral carbon atoms at the 3 and 3' positions in the ionone rings: (3R,3'R)-zeaxanthin (the most common plant form), (3S,3'S)-zeaxanthin, and (3R,3'S)-zeaxanthin (this compound). This compound is particularly noteworthy as it is the dominant carotenoid at the epicenter of the human macula, where it accounts for approximately 50% of macular pigment at this location [1] [4].
The physical and chemical properties of carotenoids significantly influence their analytical separation. Carotenes are highly hydrophobic with little or no solubility in water, while xanthophylls have modestly better aqueous solubility due to their oxygen-containing functional groups. Consequently, these carotenoids are generally restricted to lipophilic areas in the cell such as the inner core of cell membranes or bound to specific proteins. The polar functional groups alter the polarity and solubility of the carotenoids and affect their interactions with other molecules. The antioxidant properties of different carotenoids vary based on their chemical and physical properties, with zeaxanthin and this compound demonstrating approximately twice the singlet oxygen quenching effectiveness compared to lutein, presumably due to their extended conjugation. These chemical characteristics must be considered when developing extraction, separation, and quantification methods for carotenoid analysis [1].
The separation of carotenoid stereoisomers presents particular challenges due to their similar chemical properties and nearly identical spectral characteristics. Traditional C18 reverse-phase HPLC columns inefficiently resolve positional isomers, particularly lutein and zeaxanthin, and cannot separate stereoisomers. The development of chiral stationary phases has been crucial for advancing carotenoid analysis. Among these, polymetric C30 columns with triacontyl ligands have demonstrated superior resolution of carotenoid isomers compared to C18 columns due to their enhanced shape selectivity and stronger solute-bonded phase interactions. The thicker C30 stationary phase allows full penetration of carotenoid molecules, enabling better isomer separation. Additionally, the use of non-aqueous reversed-phase liquid chromatography is advocated for separating complex carotenoid mixtures, as it provides optimal sample solubility, minimizes risk of sample precipitation on the column, increases sample capacity, improves chromatographic efficiency, and prolongs column life [5].
The separation efficiency of carotenoids is influenced by several chromatographic parameters, including column temperature, mobile phase composition, and gradient profile. Lower column temperatures (approximately 13°C) maximize selectivity for cis/trans isomers, while higher temperatures (approximately 38°C) efficiently resolve different carotenoids. The optimization of carotenoid separation also requires compatibility between the injection solvent and mobile phase. Ideally, the injection solvent should be either compatible with the mobile phase or more polar than the reverse phase to provide on-column concentration of samples. If carotenoids are more soluble in the injection solvent than in the mobile phase, they may precipitate on injection, leading to peak tailing, or remain in the injection solvent while passing through the column, resulting in broad bands and doubled peaks. Method development must carefully balance analysis time with resolution requirements, as longer run times generally improve separation but reduce throughput and may increase the risk of carotenoid degradation [5].
The separation of zeaxanthin stereoisomers requires specialized chiral chromatography methods. A highly effective approach utilizes a Daicel Chiralpak AD-3 column (amylose derivative coated on silica-gel, 250 × 4.6 mm i.d., 3 μm) with a guard column. The mobile phase consists of a gradient starting from 100% solvent A (hexane:isopropanol, 95:5, v/v) to 20% solvent B (hexane:isopropanol, 90:10, v/v) over 15 minutes at a flow rate of 0.5 mL min⁻¹. These conditions are maintained until minute 40, when the system is returned to the starting conditions within one minute. The column temperature should be maintained at 25°C throughout the analysis. Detection is typically performed using a diode array detector (DAD) with monitoring at 444 nm for lutein and 450 nm for zeaxanthin stereoisomers. This method successfully resolves lutein and the three stereoisomers of zeaxanthin [(3R,3'R)-zeaxanthin, this compound, and (3S,3'S)-zeaxanthin], making it particularly suitable for analyzing biological samples where these carotenoids are present [3].
For purification of lutein and zeaxanthin isomers prior to analysis, a PVA-Sil semipreparative column (100 mm × 10 mm; 5 μm) with a guard column can be employed with isocratic elution using hexane:isopropanol (90:10, v/v) at a flow rate of 2 mL min⁻¹. The column temperature for this purification step should also be set at 25°C. This preparative method allows for the isolation of individual carotenoids for use as standards or for further characterization. The purity of collected fractions should be verified by analytical chromatography before use. When developing chiral methods, it is essential to allow sufficient time for column equilibration between runs, as the reproducibility of retention times is critical for correct identification of peaks in complex mixtures. The use of an autosampler maintained at a constant temperature (e.g., 4°C) helps preserve sample integrity during extended analysis sequences [3].
For applications where chiral separation is not required but resolution of geometric isomers is important, C30 reverse-phase columns offer excellent performance. A rapid HPLC method using a C30 column at 20°C can resolve 15 major carotenoids, including 14 all-trans forms and one cis form within a 20-minute runtime. The mobile phase consists of a gradient using (A) methanol/water (98:2) and (C) methyl-tert-butyl ether (MTBE) for the initial 2 minutes, followed by 10 minutes with solvent (B) methanol/water (95:5, v/v) and (C) MTBE. This method distinctly resolves violaxanthin and neoxanthin present in green tissues and also separates geometrical isomers of carotenoids. The injection solvent composition should be optimized based on the sample matrix: a 2:3 ratio of MTBE:MeOH is ideal for green tissues rich in xanthophylls, while a 3:1 ratio of MTBE:MeOH is better for samples rich in lycopene, such as red ripe tomato fruits. This versatility makes the C30 method valuable for high-throughput analysis of large sample sets [5].
Table 1: HPLC Conditions for Carotenoid Separation
| Parameter | Chiralpak AD-3 Method | C30 Column Method |
|---|---|---|
| Column | Daicel Chiralpak AD-3 (250 × 4.6 mm, 3 μm) | C30 column (specify dimensions) |
| Mobile Phase | Gradient: 100% A to 20% B in 15 min Solvent A: Hexane:isopropanol (95:5) Solvent B: Hexane:isopropanol (90:10) | Gradient: Multistep with methanol/water and MTBE | | Flow Rate | 0.5 mL/min | Not specified | | Temperature | 25°C | 20°C | | Runtime | 40 minutes | 20 minutes | | Detection | DAD: 444 nm (lutein), 450 nm (zeaxanthins) | UV-Vis appropriate for target carotenoids | | Applications | Separation of zeaxanthin stereoisomers | Resolution of geometric isomers, diverse carotenoids |
This compound is produced at an industrial level from the lutein obtained from marigold petals through a base-catalyzed isomerization process. The procedure involves saponification using high temperature and a high concentration of base, which leads to the isomerization of the 4'-5' double bond to the 5'-6' position. This conversion transforms the ε-ring of lutein into a β-ring, effectively converting lutein into this compound. The stereochemistry of the resulting zeaxanthin is determined by the position of the hydroxyl group at the 3' position, which results in the "S" designation for the final zeaxanthin molecule, producing 3R,3'S-zeaxanthin (this compound). The conditions of saponification can be modulated to increase or decrease the conversion rate of lutein into this compound, allowing control over the final product composition. This process has been refined by Industrial Orgánica SA (Monterrey, Mexico), which produces a carotenoid mixture containing approximately 14.9 mg of MZ, 5.5 mg of L, and 1.4 mg of Z per gel cap as a suspension in soybean oil through base-catalyzed reaction of carotenoids extracted from marigolds (Tagetes sp.) [4] [6].
For laboratory-scale preparation, a patented process describes the synthesis of this compound using a Wittig reaction approach. The process involves reacting a C10-dialdehyde with a C15-phosphonium salt in the presence of a base to form the carotenoid backbone, followed by purification through crystallization. The specific synthetic route may vary, but typically involves the stepwise construction of the polyene chain with careful control of reaction conditions to ensure the desired stereochemistry. Following synthesis, purification is achieved through a combination of column chromatography and crystallization from appropriate solvents such as hexane, ethyl acetate, or dichloromethane. The purity of the final product should be verified by HPLC using the chiral methods described previously, and the identity confirmed by mass spectrometry and NMR spectroscopy. Properly prepared and characterized this compound standards are essential for accurate quantification in biological samples [7].
Comprehensive characterization of carotenoid standards is essential for ensuring accurate quantification. The identity of synthesized standards should be confirmed using multiple analytical techniques, including:
The purity of carotenoid standards must be rigorously assessed using HPLC with diode array detection. For this compound, the purity should be determined using the chiral HPLC method described in Section 3.1 to ensure separation from other zeaxanthin stereoisomers and related carotenoids. The molar extinction coefficients applied for quantification are 147.3 × 10³ L mol⁻¹ cm⁻¹ for lutein in hexane and 141.1 × 10³ L mol⁻¹ cm⁻¹ for zeaxanthin stereoisomers in hexane. These values are essential for accurate quantification based on UV-visible spectroscopy. Standards should be stored in airtight containers under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation. Periodic reanalysis is recommended to monitor stability, especially for working solutions that are used repeatedly [3].
The extraction of carotenoids from biological tissues requires careful optimization to ensure complete recovery while minimizing degradation. For trout flesh analysis, a validated protocol involves homogenizing the tissue in the presence of organic solvents such as hexane and isopropanol. The extraction solvent should contain an antioxidant such as BHT (butylated hydroxytoluene) to prevent oxidative degradation during processing. The sample-to-solvent ratio, extraction time, and number of extraction cycles should be optimized for the specific tissue matrix. Following homogenization, the mixture is typically centrifuged to separate phases, and the organic layer containing the carotenoids is collected. This extraction process may need to be repeated multiple times to ensure complete recovery. For tissues with high lipid content, a saponification step may be incorporated to hydrolyze triglycerides and remove interfering lipids, though this must be carefully controlled as harsh saponification conditions can lead to carotenoid degradation or isomerization. The extraction should be performed under dim light to prevent photodegradation of carotenoids, and samples should be kept on ice throughout the process to minimize thermal degradation [3].
For plant tissues, the extraction protocol may vary based on the specific matrix. A rapid and sensitive method for plant tissues utilizes a mixture of MTBE and methanol as the extraction solvent, with the optimal ratio depending on the carotenoid composition. For green tissues rich in xanthophylls, a 2:3 ratio of MTBE:MeOH is recommended, while for tissues rich in lycopene such as tomato fruits, a 3:1 ratio of MTBE:MeOH provides better results. The extraction efficiency can be improved by using cell disruption methods such as bead beating or sonication, particularly for samples with rigid cell walls. Following extraction, the solvent is typically evaporated under a stream of nitrogen or using a centrifugal evaporator, and the residue is reconstituted in an appropriate solvent for HPLC analysis. The choice of reconstitution solvent is critical and should be compatible with the HPLC mobile phase to avoid peak distortion [5].
After initial extraction, further purification may be necessary to remove interfering compounds that could compromise the chromatographic analysis. Solid-phase extraction (SPE) using C18 or other reverse-phase cartridges can effectively clean up samples and concentrate carotenoids prior to analysis. The cartridges are typically conditioned with a non-polar solvent such as hexane, followed by sample application and washing with a moderately polar solvent to remove impurities. Carotenoids are then eluted with a more polar solvent such as ethyl acetate or acetone. The eluate is evaporated under a stream of nitrogen and reconstituted in the HPLC injection solvent. For samples with complex matrices, semipreparative HPLC using a PVA-Sil column with isocratic elution (hexane:isopropanol, 90:10, v/v) can be employed to purify individual carotenoids for further analysis or use as standards. This approach is particularly valuable when analyzing low-abundance carotenoids such as this compound in the presence of more abundant analogs [3].
Table 2: Sample Preparation Methods for Different Matrices
| Matrix | Extraction Method | Purification Approach | Special Considerations |
|---|---|---|---|
| Trout flesh | Homogenization in hexane:isopropanol with BHT | Centrifugation, possible saponification | Low abundance of this compound requires sensitive detection |
| Plant tissues | Homogenization in MTBE:Meanol (ratio varies by tissue) | Solid-phase extraction (C18) | Optimize solvent ratio based on carotenoid profile |
| Serum/Plasma | Protein precipitation with ethanol, extraction with hexane | Centrifugation, solvent evaporation | Low concentrations require concentration steps |
| Retinal tissues | Homogenization in organic solvents | Semipreparative HPLC | Minimal tissue amounts require micro-scale methods |
The following workflow diagram illustrates the complete sample preparation process for carotenoid analysis from biological tissues:
Accurate quantification of carotenoids requires careful construction of calibration curves using certified standards. For lutein and zeaxanthin stereoisomers, separate standard curves should be prepared. The lutein standard curve is constructed using six concentrations measured in triplicate within the linear range of 0.3–3.1 mg L⁻¹. The resulting regression line is typically given by the formula y = 0.0425x + 0.216 (r² = 0.997), where y is lutein concentration and x is the peak area. For zeaxanthin stereoisomers [(3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and this compound], the standard curve uses five concentrations within the linear range of 0.04–0.8 mg L⁻¹. Identical spectral characteristics are assumed for the three stereoisomers present in the standard, therefore the same zeaxanthin molar extinction coefficient is applied (141.1 × 10³ L mol⁻¹ cm⁻¹ in hexane). The accuracy of the quantification method should be confirmed using certified reference materials such as the Standard Reference Material (SRM) 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) from NIST. For example, lutein measured at 0.157 μmol L⁻¹ should fall within the certified value range of 0.170 ± 0.013 μmol L⁻¹ reported by NIST for this carotenoid [3].
Comprehensive method validation should assess accuracy, precision, sensitivity, and specificity for each carotenoid in the specific matrix being analyzed. Accuracy is determined through recovery studies by spiking samples with known amounts of standards and calculating the percentage recovery. Precision is evaluated as both intra-day and inter-day variability by analyzing replicates of the same sample within a single day and across multiple days. Sensitivity is determined by establishing the limit of detection (LOD) and limit of quantification (LOQ) for each carotenoid, typically defined as signal-to-noise ratios of 3:1 and 10:1, respectively. Specificity ensures that the method can distinguish and quantify each carotenoid in the presence of other similar compounds that might be in the sample matrix. For biological samples, it is also important to evaluate the stability of carotenoids during sample storage, processing, and analysis, as some carotenoids are susceptible to degradation under various conditions. The validation process should document all parameters thoroughly to establish the reliability of the method for its intended application [3] [5].
Table 3: Method Validation Parameters for Carotenoid Quantification
| Validation Parameter | Requirements | Typical Values |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 | 0.997 for lutein, 0.996 for zeaxanthins |
| Accuracy | Recovery 85-115% | 90-110% for most matrices |
| Precision | RSD < 10% for intra-day, < 15% for inter-day | 3-8% for intra-day, 5-12% for inter-day |
| LOD | Signal-to-noise ≥ 3:1 | ~0.01 mg/L for zeaxanthin stereoisomers |
| LOQ | Signal-to-noise ≥ 10:1 | ~0.04 mg/L for zeaxanthin stereoisomers |
| Specificity | Baseline separation of all target analytes | Resolution > 1.5 between adjacent peaks |
The precise quantification of this compound and related carotenoids has significant implications for vision science and nutritional research. The human macula uniquely concentrates three carotenoids: lutein, zeaxanthin, and this compound, where they are collectively referred to as macular pigment (MP). These carotenoids are believed to support macular health and function via their powerful antioxidant and short-wavelength (blue) light-filtering properties. Importantly, the macular carotenoids cannot be synthesized by humans, and therefore their presence in the macula relies entirely on obtaining them from diet or supplements. Research has shown that supplementation with all three macular carotenoids, including this compound, is effective at raising macular pigment density and may provide protection against age-related macular degeneration (AMD). A formulation containing all three macular carotenoids in a this compound:lutein:zeaxanthin (mg) ratio of 10:10:2 has demonstrated superiority to alternative formulations in terms of visual improvements and observed increases in MP [1] [4] [6].
The application of carotenoid quantification extends to pregnancy and developmental research. The Lutein and Zeaxanthin in Pregnancy (L-ZIP) study is a prospective randomized controlled trial investigating the effects of carotenoid supplementation during pregnancy on maternal and infant carotenoid status. This study utilizes sophisticated quantification methods to measure skin, serum, and ocular carotenoids throughout pregnancy. Skin carotenoid assessment is performed by resonance Raman spectroscopy (RRS), serum carotenoid status is quantified using high-performance liquid chromatography (HPLC), and MP is measured with dual-wavelength autofluorescence. The findings from such studies will strengthen recommendations regarding prenatal carotenoid supplementation and consequently inform policy decisions related to maternal and infant nutrition [8].
Accurate quantification methods are essential for characterizing dietary sources of carotenoids and analyzing the composition of commercial supplements. Research has identified that this compound is present in specific tissues of marine organisms and in the macula lutea of the human retina. Recent studies have detected and quantified the three stereoisomers of zeaxanthin, including this compound, in the flesh of trout, with concentrations ranging from 1.18 ± 0.68 ng g⁻¹ flesh for this compound to 38.72 ± 15.87 ng g⁻¹ flesh for lutein. These findings represent the first report of concentrations of this compound in habitually consumed food. Analysis of commercial supplements has revealed that while only two declared their inclusion of this compound, it was present in several others as well, likely due to it being less expensive than zeaxanthin and being difficult to distinguish via standard chemical analysis methods. These applications highlight the importance of robust analytical methods for regulatory compliance and consumer protection [3] [4].
The following pathway diagram illustrates the metabolic relationships and analytical approaches for macular carotenoids:
Several technical challenges may arise during carotenoid analysis that can affect result accuracy. Peak tailing or broadening is frequently encountered and may be caused by precipitation of carotenoids on injection, leading to poor chromatography. This can be addressed by ensuring compatibility between the injection solvent and mobile phase, with the injection solvent being either compatible with the mobile phase or more polar than the reverse phase to provide on-column concentration of samples. Inadequate resolution of stereoisomers may result from suboptimal chromatographic conditions, such as incorrect mobile phase composition, flow rate, or column temperature. Method parameters should be systematically optimized, and column performance should be regularly monitored using standard mixtures. Low recovery during extraction may occur due to incomplete tissue disruption, inefficient solvent extraction, or carotenoid degradation during processing. The addition of antioxidants like BHT to extraction solvents, performing extractions under dim light, and maintaining samples at low temperatures can help mitigate degradation issues [3] [5].
Proper column care is essential for maintaining consistent chromatographic performance in carotenoid analysis. C30 and chiral columns represent significant investments and require appropriate maintenance to ensure longevity. Columns should be flushed according to manufacturer recommendations and stored in appropriate solvents when not in use. Precolumn filters or guard columns are recommended to protect analytical columns from particulate matter and matrix components that may be present in sample extracts. To ensure method sustainability, quality control samples should be analyzed regularly to monitor system performance. These may include standard reference materials, pooled quality control samples, or standard mixtures at known concentrations. Documentation of retention times, peak areas, resolution factors, and other relevant parameters for these QC samples helps identify trends or deviations that may indicate column degradation or other system issues. Establishing a preventive maintenance schedule for the HPLC system, including regular inspection of seals, valves, and detector lamps, contributes to consistent method performance over time [3] [5].
The accurate quantification of this compound and related carotenoid stereoisomers requires specialized methodologies addressing their unique chemical properties and the challenges of resolving structurally similar compounds. The protocols described in this application note provide comprehensive guidance for sample preparation, chromatographic separation, and quantification of these important nutritional compounds. The implementation of robust analytical methods is essential for advancing research on the role of carotenoids in human health, particularly in visual function and prevention of age-related macular degeneration. As research continues to elucidate the distinct biological activities of different carotenoid stereoisomers, the demand for precise analytical methods will continue to grow, driving further refinements in carotenoid analysis technology.
The core challenge is differentiating the three zeaxanthin stereoisomers—(3R,3'R)-zeaxanthin, (3R,3'S)-meso-zeaxanthin, and (3S,3'S)-zeaxanthin—which have nearly identical chemical properties [1]. Successful separation hinges on using specialized columns and fine-tuned conditions.
The table below summarizes two highly effective HPLC methods from the literature for resolving these isomers.
| Column Type | Mobile Phase (Gradient) | Flow Rate | Temperature | Key Separation Achieved | Source Application |
|---|
| Daicel Chiralpak AD-3 (Amylose derivative) [1] | Solvent A: Hexane:Isopropanol (95:5, v/v) Solvent B: Hexane:Isopropanol (90:10, v/v) Gradient: 100% A to 20% B over 15 min, hold [1] | 0.5 mL/min [1] | 25 °C [1] | (3R,3'R)-zeaxanthin, meso-zeaxanthin, (3S,3'S)-zeaxanthin [1] | Trout flesh analysis [1] | | YMC C30 (Polymeric) [2] | Solvent A: Methanol/Water (98:2) Solvent C: Methyl-tert-butyl ether (MTBE) Gradient: Initial hold, then increasing MTBE [2] | 1.0 mL/min (typical for C30) [2] | 20 °C [2] | Lutein, Zeaxanthin, and their geometrical isomers (better than C18) [2] | Plant tissue analysis [2] |
Here are solutions to common problems encountered when trying to resolve these delicate isomers.
This protocol is adapted from the method used to quantify zeaxanthin stereoisomers in trout flesh [1].
The following diagram outlines the complete analytical workflow, from sample preparation to final quantification.
Sample Preparation
Extraction
Purification (if needed)
HPLC Analysis
Data Analysis & Quantification
The structural similarity of lutein and the zeaxanthin stereoisomers, including meso-zeaxanthin, means standard reverse-phase HPLC is insufficient. To achieve baseline separation and prevent carryover, you must use a chiral stationary phase [1].
The methodology below, adapted from a study quantifying these carotenoids in trout flesh, provides a proven foundation [1].
This method allows for the quantification of lutein and all three zeaxanthin stereoisomers.
The following diagram outlines the complete experimental workflow, from sample preparation to analysis:
Understanding the physical and chemical properties of your analytes is crucial for method development and troubleshooting.
This table lists the key carotenoids and their typical characteristics for identification [1].
| Carotenoid | CAS Registry Number | Molecular Formula | Primary Detection Wavelength |
|---|---|---|---|
| Lutein | [Not specified in sources] | C₄₀H₅₆O₂ | 444 nm |
| (3R,3'R)-Zeaxanthin | 144-68-3 [2] | C₄₀H₅₆O₂ | 450 nm |
| This compound | [Not specified in sources] | C₄₀H₅₆O₂ | 450 nm |
| (3S,3'S)-Zeaxanthin | [Not specified in sources] | C₄₀H₅₆O₂ | 450 nm |
Carotenoids are prone to degradation, which can generate isomers and impurities. This table summarizes stability factors to consider during sample handling [3] [4] [5].
| Factor | Impact on Lutein/Zeaxanthin | Recommended Practice |
|---|---|---|
| Temperature | Degradation follows first-order kinetics; rates increase significantly above 25°C [4] [5]. | Store samples and standards at ≤ -20°C or lower; minimize exposure to room temperature. |
| Light | Exposure causes isomerization and oxidation [3]. | Perform all sample prep in the dark (e.g., under amber glass or aluminum foil). |
| Oxygen | Accelerates oxidative degradation [3]. | Flute samples with nitrogen gas before sealing [4]. |
| Solvent | Degradation kinetics can vary in different model systems [3]. | Use degassed, high-purity solvents and prepare fresh standards frequently. |
If you are still observing carryover despite using the chiral method, consider the following:
What is the primary cause of meso-zeaxanthin degradation during storage? The primary cause is oxidation due to exposure to oxygen. This compound is an oxygen-sensitive compound, and its long system of conjugated double bonds makes it particularly susceptible to oxidative damage [1] [2]. This can be accelerated by factors like the formulation matrix and inadequate packaging.
What is the most impactful factor in formulation to enhance stability? Using an oil-based matrix in a sealed soft gel capsule is significantly more effective than a powder-filled capsule. The oil limits direct contact with oxygen, and the soft gel manufacturing process often includes nitrogen blanketing and de-aeration to create an inert environment [1] [2]. One study found that powder-filled capsules failed to meet their label claims (with lutein content as low as 19-74%), while oil-filled soft gels met or exceeded theirs (lutein content at 98-122%) [1].
Besides oxygen, what other factors should be controlled? Light and temperature are critical. Processing and storage should be done under amber light to prevent isomerization, and antioxidants like Butylated Hydroxytoluene (BHT) should be added to extraction solvents to prevent degradation during analysis [1] [2]. While specific temperature data is not provided, standard practice for labile compounds suggests cool, stable temperatures.
How can I verify the stability and content of my this compound sample? Stability must be verified experimentally using High-Performance Liquid Chromatography (HPLC). This method separates and quantifies the individual carotenoids (lutein, zeaxanthin, and this compound) present in a sample, allowing you to track degradation over time against a known standard [1].
The table below summarizes key quantitative findings on how formulation affects carotenoid stability.
| Factor | Formulation Type | Performance & Stability Findings |
|---|---|---|
| Capsule Matrix & Sealing [1] [2] | Oil-filled, sealed soft gel | Met or exceeded label claim (e.g., Lutein: 98-122%); stable over time (avg. Lutein change: -1.7%) |
| Powder-filled, non-sealed capsule | Failed to meet label claim (e.g., Lutein: 19-74%); degraded over time (avg. Lutein change: -17.2%) | |
| Manufacturing Environment [1] [2] | Nitrogen blanketing & de-aeration | Preserves oxygen-sensitive compounds; used in quality soft-gel production |
| Ambient oxygen exposure | Subject to oxidation from oxygen within and potentially entering the capsule |
This methodology is adapted from published analyses of commercial supplements to help you establish an in-house stability testing protocol [1] [2].
1. Sample Preparation:
2. HPLC Analysis:
3. Stability Assessment:
The diagrams below outline the core concepts of the oxidative degradation process and the experimental workflow for stability testing.
Saponification is a critical step to hydrolyze carotenoid esters into their free forms. For this compound, the process is unique as it can be generated from lutein during saponification [1]. The table below summarizes the key parameters to optimize.
| Parameter | Typical Range | Optimization Guidance & Rationale |
|---|---|---|
| Temperature | 20-60°C [2] | Higher temperatures accelerate the reaction but increase degradation risk. A systematic investigation is needed to find the ideal balance for your specific matrix [2]. |
| Time | 10 - 50 min [3]; up to 16 hours [2] | Duration varies significantly with other parameters (temp., KOH concentration). Shorter times (e.g., 32 min) are achievable and preferable to minimize carotenoid loss [3]. |
| KOH Concentration | 3% - 30% (w/v) in methanol [2] [3] | Concentrations from 10-30% are common [3]. Higher concentrations drive saponification and can promote lutein-to-meso-zeaxanthin isomerization [1]. |
| Critical Additive | Phosphate Buffer [2] | Adding phosphate buffer to the sample-extract mixture prevents the formation of soap micelles, which can trap and lead to significant loss of carotenoids (up to 50%) during the process [2]. |
| Primary Goal | High yield of free this compound with minimal degradation and byproducts. | The balance between complete hydrolysis and carotenoid preservation is key. |
| Issue | Possible Causes | Recommended Solutions |
|---|
| Low Recovery of this compound | (1) Incomplete saponification of zeaxanthin esters. (2) Insufficient isomerization of lutein to this compound. (3) Loss to soap micelles. | (1) Optimize time, temperature, and KOH concentration [2] [3]. (2) Ensure saponification conditions are vigorous enough to drive the isomerization (higher KOH, temp) [1]. (3) Incorporate phosphate buffer into the reaction mixture [2]. | | Carotenoid Degradation | Excessively high temperature or prolonged reaction time [2]. | Systemically test lower temperatures and shorter durations. Use an inert atmosphere (e.g., N₂) during the reaction to minimize oxidation. | | Formation of Artifact Molecules | Harsh alkaline conditions causing Cannizzaro reactions or aldol condensations [2]. | Avoid extreme KOH concentrations (e.g., >30%) where possible and optimize for milder conditions that still achieve the desired conversion. | | Inconsistent Results | Uncontrolled variables in time, temperature, or KOH concentration. | Adopt a standardized, optimized protocol. Using Response Surface Methodology (RSM) is highly effective for finding the ideal combination of factors [3] [4]. |
The following workflow generalizes an optimized saponification method derived from research on Capsicum annuum and other carotenoid-rich matrices [2].
Detailed Steps:
For a more streamlined process, consider a simultaneous extraction and saponification method. One study using a composite solvent of ionic liquid, ethanol, and KOH with ultrasonic assistance successfully extracted and saponified zeaxanthin from Goji berries in a single step [4]. This approach can be more efficient and environmentally friendly.
| Question | Answer & Troubleshooting Tips |
|---|---|
| Why can't I separate meso-zeaxanthin from other zeaxanthin stereoisomers with my standard HPLC method? | Standard reverse-phase HPLC often co-elutes zeaxanthin stereoisomers. Solution: Use a chiral stationary phase (e.g., Daicel Chiralpak AD-3) with a specific solvent gradient for baseline separation [1]. |
| My recovery of this compound from serum is low. How can I improve it? | Carotenoids are susceptible to degradation. Solution: Perform all extraction steps under amber light, add an antioxidant like BHT to solvents, and avoid saponification if possible to prevent isomerization [2] [1]. |
| How can I validate the accuracy of my quantification method? | Use a Standard Reference Material (SRM) such as NIST SRM 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) to confirm your method's accuracy [1]. |
| My results show this compound in serum, but the literature says it's not dietary. Is this an artifact? | It could be. This compound is rarely found in the diet but can be present in some supplements and fish. Verify your analyte's source. Its presence in serum may indicate supplement intake or be an artifact from lutein isomerization during analysis [3] [4] [1]. |
This protocol, adapted from analyses of fish flesh and chicken organs, is suitable for complex biological matrices like retina [2] [1].
Sample Preparation:
HPLC Instrumentation and Conditions [1]:
Calibration:
This method provides an in vivo estimate of total macular carotenoids, including this compound [5].
The following table summarizes concentrations of this compound and related carotenoids found in various analytical contexts.
| Matrix / Context | Lutein | (3R,3'R)-Zeaxanthin | This compound | (3S,3'S)-Zeaxanthin | Notes |
|---|---|---|---|---|---|
| Trout Flesh [1] | 38.72 ± 15.87 ng/g | 2.97 ± 1.31 ng/g | 1.18 ± 0.68 ng/g | 2.35 ± 1.13 ng/g | Confirms this compound is present in the food chain. |
| Commercial Supplements [3] | ~95-121% of declared | ~47-248% of declared | Found in 6 of 7 products not declaring it | - | Highlights major variability and inaccuracies in supplement formulation. |
| Mouse Tissues (Zeaxanthin Suppl.) [6] | - | 5-fold increase in retina/RPE/choroid | - | - | Demonstrates successful tissue uptake from supplementation. |
This diagram illustrates the multi-step analytical workflow for quantifying this compound in biological tissues, from sample preparation to final quantification.
This diagram outlines the core parameters that need to be assessed and controlled during the development and validation of an analytical method for this compound.
The United Kingdom Nutrition and Health Claims Committee (UKNHCC) provides a relevant case in its assessment of a health claim for a supplement containing lutein, zeaxanthin, and meso-zeaxanthin [1].
This case underscores that a primary method for identifying this type of bias is the cross-referencing of published results against pre-registered trial protocols.
Based on the findings, here is a guide you can adapt for your support center to help researchers identify potential selective reporting.
| Step | Action | Key Questions for Investigators |
|---|---|---|
| 1. Protocol Review | Compare final study publication against the pre-registered trial protocol (e.g., on ClinicalTrials.gov). | Are the primary and secondary outcomes consistent? Are the statistical methods the same? |
| 2. Outcome Analysis | Scrutinize if all measured outcomes are reported, including non-significant or negative findings. | Have some outcome measures been omitted from the final report? |
| 3. Data Interpretation | Evaluate if the conclusions are supported by the data presented for all planned outcomes. | Is the discussion focused only on positive results, while downplaying others? |
The following workflow diagram summarizes this troubleshooting process:
Here are some answers to frequently asked questions that provide context for this compound research.
What is this compound and what is its proposed role in eye health? this compound (MZ) is one of the three carotenoids that constitute the macular pigment in the human retina, alongside lutein and zeaxanthin [2] [3]. It is believed to be formed at the macula from dietary lutein [2]. These pigments are thought to protect the retina by absorbing high-energy blue light and acting as antioxidants [2] [4] [5].
What are the typical doses of this compound used in clinical trials? One common supplement formulation investigated in clinical trials contains 10 mg of lutein, 10 mg of this compound, and 2 mg of zeaxanthin, taken daily [1]. The safety of this compound has been evaluated in animal studies, with a no-observed-adverse-effect-level (NOAEL) of 300 mg/kg body weight/day in rats, leading to a suggested Acceptable Daily Intake (ADI) of 3 mg/kg body weight/day for humans [4].
What is a key visual performance measure tested in this compound trials? A primary outcome measure in several trials is contrast sensitivity, which is the ability of the visual system to discern luminance differences between adjacent areas [1]. This is distinct from visual acuity (clarity of sight) and is crucial for tasks like driving in fog or low light [1].
To prevent selective reporting bias, your support center can recommend the following protocol:
I hope this structured information provides a solid foundation for your technical support center. The case study from the UKNHCC is a powerful example to include in your training materials.
Understanding the strengths and limitations of each measurement method is the first step in standardizing your experimental protocols. The table below summarizes the key in vivo techniques.
| Measurement Method | Type (Subjective/Objective) | Key Principle | Advantages | Limitations / Standardization Challenges |
|---|---|---|---|---|
| Heterochromatic Flicker Photometry (HFP) [1] | Subjective (Psychophysical) | Subject adjusts flicker to match foveal and peripheral blue-light sensitivity. | Considered a clinical standard; extensive validation data [1]. | Subject-dependent (requires patient comprehension and cooperation); time-consuming [1] [2]. |
| Fundus Autofluorescence (FAF) [1] [3] | Objective (Imaging) | Measures MP-specific fluorescence at two wavelengths (e.g., 488 nm and 515 nm). | Objective; provides a spatial density map of the entire macula [1] [4]. | Requires specialized, often costly, imaging systems (e.g., Heidelberg Spectralis module) [3]. |
| Fundus Reflectometry [2] | Objective (Imaging/Photodetection) | Measures light reflected from the retina at blue and green wavelengths. | Can be rapid and performed without pupil dilation; potential for lower-cost instrumentation [2]. | Signal can be affected by ocular media opacities (e.g., cataracts); requires careful calibration [2]. |
| Resonance Raman Spectroscopy [1] | Objective (Spectroscopy) | Detects specific molecular vibration signals from carotenoids. | Directly measures the pigment molecules. | Technically complex; not widely adopted in clinical practice [1]. |
To ensure consistency and comparability across studies, follow this structured workflow. It integrates the modern metric of Macular Pigment Optical Volume (MPOV) [3], which is increasingly seen as a superior, comprehensive measure.
Q1: Our study has subjects who find the HFP test difficult or cannot perform it reliably. What is the best objective alternative?
A: Fundus Autofluorescence (FAF) is widely regarded as a robust objective alternative. It requires less patient cooperation and provides a detailed spatial map of the MP distribution [1] [3]. For a rapid, non-mydriatic, and potentially lower-cost objective option, fundus reflectometry with a photodetector-based system is an emerging technology that has shown good correlation with established instruments [2].
Q2: We are getting high variability in our MPOD measurements. What are the key factors we should control for?
A: High variability can stem from multiple sources. Focus on these key areas:
Q3: What is the clinical relevance of MPOV, and why should we use it instead of the traditional central MPOD value?
A: MPOV represents the total volume of macular pigment within the measured area, rather than just its density at one point. This is clinically relevant because it may provide a more complete picture of the macula's protective status. Studies have shown that MPOV is strongly correlated with serum concentrations of lutein and zeaxanthin and can be a significant predictor of macular health, making it a potentially superior metric for observational and interventional studies [3].
| Question | Answer & Technical Summary | Key Findings & Quantitative Data |
|---|
| Do carotenoids in fish tissue cause matrix effects in chemical analysis? | Yes. Carotenoid pigmentation in salmon is significantly associated with matrix effects and lower extraction recoveries for antibiotic analysis using UPLC-MS/MS. [1] | - Matrix Effects: Significant matrix effects observed in pigmented (Sockeye, King) vs. non-pigmented (Ivory King) salmon. [1]
Carotenoids are lipophilic and unstable; low recovery can stem from inefficient solvent selection or degradation.
Recommended Action
Common Pitfalls
Matrix effects can suppress or enhance ionization, leading to inaccurate quantification. This is a documented issue in pigmented fish tissue. [1]
Recommended Action
Common Pitfalls
The diagram below outlines a general workflow for analyzing carotenoids in animal tissues like fish, integrating methods from the provided literature.
The available evidence specifically for fish tissue is strongest for salmon. You may need to adapt methods like extraction solvent mixtures and saponification from other matrices (e.g., peppers, tomatoes) and validate them for your specific fish species.
Here are answers to common problems researchers face during automated fraction collection for compound purification.
| Problem Area | Specific Symptom | Possible Cause | Solution |
|---|
| Final Purity | Isolated fraction contains impurities (e.g., NMR shows contaminants) [1]. | - Incomplete chromatographic separation of the target peak [2].
This protocol is adapted from a study that successfully quantified this compound and its stereoisomers in trout flesh using chiral HPLC [6].
Use the following gradient program at a flow rate of 0.5 mL/min [6]:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 100 | 0 |
| 15.0 | 80 | 20 |
| 40.0 | 80 | 20 |
| 41.0 | 100 | 0 |
| 50.0 | 100 | 0 |
The following diagram outlines the key stages involved in purifying this compound from a raw sample to an isolated compound.
| Carotenoid | Comparative Antioxidant Effectiveness | Key Structural & Functional Characteristics |
|---|---|---|
| meso-Zeaxanthin | Most effective at quenching oxygen radicals [1] | A specific metabolite of Lutein with a distinct ring structure; predominates in the central fovea where oxidative stress is highest [1] [2] |
| Zeaxanthin | Much more effective than Lutein; superior in preventing UV-induced lipid peroxidation [1] | Has two β-ionone rings; dominates in the central fovea alongside this compound [1] [3] |
| Lutein | Less effective than Zeaxanthin isomers [1] | Has one β-ionone and one ε-ionone ring; predominates in the retinal periphery; has greater blue-light filtering efficacy [1] |
This difference in antioxidant potency is directly linked to their distribution within the retina. The central fovea, which is rich in cones and has the highest metabolic activity and risk of oxidative damage, is preferentially populated with the more potent antioxidants, this compound and zeaxanthin. In contrast, lutein, with its strong blue-light filtering ability, is more concentrated in the peripheral retina [1].
The superior antioxidant capacity of zeaxanthin and this compound is attributed to their chemical structure. The primary mechanisms and supporting experimental evidence are as follows:
Mechanism 1: Quenching Reactive Oxygen Species Carotenoids protect the retina by quenching reactive oxygen species and neutralizing triplet-state photosensitizers [1]. Their effectiveness in this role is influenced by the structure of their ionone rings. Zeaxanthin and this compound are more efficient quenchers due to their specific molecular configurations [1].
Mechanism 2: Inhibiting Lipid Peroxidation The retina is rich in polyunsaturated fatty acids like DHA, which are highly susceptible to lipid peroxidation—a chain reaction that damages cell membranes. Zeaxanthin has been shown to be superior to lutein in preventing lipid peroxidation induced by UV light [1]. Lutein operates through an autoregenerative mechanism, meaning it is not consumed in the process of quenching singlet oxygen, making it a highly efficient antioxidant [1].
The following diagram illustrates the primary antioxidant mechanisms of these carotenoids in the retina.
For researchers and drug development professionals, the current evidence suggests:
The table below summarizes key findings from clinical studies and meta-analyses on the efficacy of macular carotenoid supplementation.
| Study Population | Intervention (Daily Dose) | Duration | Change in MPOD (vs. Placebo) | Key Findings | Citation |
|---|
| AMD Patients & Healthy Subjects (Meta-analysis) | Lutein, Zeaxanthin, and/or Meso-zeaxanthin (various doses) | Various (up to 16+ weeks) | WMD: 0.07 (95% CI: 0.03 to 0.11) in AMD WMD: 0.09 (95% CI: 0.05 to 0.14) in Healthy | Greater MPOD increase in trials that included this compound. A dose-response relationship was observed. | [1] [2] | | Healthy Subjects | 20 mg Lutein + 4 mg Zeaxanthin + other antioxidants | 16 weeks | Significant increase in total MPOD volume (p < 0.0001) | MPOD volume increased significantly from week 8, continuing to week 16. No serious adverse events were reported. | [3] | | Healthy Subjects | 14.9 mg this compound + 5.5 mg Lutein + 1.4 mg Zeaxanthin | 120 days | Avg. rate: +0.59 mAU/day (vs. -0.17 mAU/day for placebo) | First study to show serum absorption of ingested this compound. The increase in the supplement group was statistically significant (p < 0.05). | [4] | | Elderly with Drusen | ~1.38 mg Lutein + ~0.21 mg Zeaxanthin (from egg yolk) | 12 months | Increased from 0.45 to 0.52 (p < 0.05) | Significant increase in MPOD and improvement in best-corrected visual acuity (BCVA) in the intervention group. | [5] |
To ensure the reproducibility of data cited in the comparison guides, here are the detailed methodologies from pivotal studies.
This early proof-of-concept study demonstrated the efficacy and bioavailability of a this compound-dominated supplement [4].
This study used advanced imaging to measure MPOD volume and included skin carotenoid levels as a secondary biomarker [3].
The following diagrams illustrate the hypothesized metabolic pathway of macular carotenoids and a generalized workflow for MPOD measurement in clinical trials.
Figure 1: Pathway of Macular Carotenoid Uptake and Metabolism. Lutein and zeaxanthin from the diet are absorbed, transported in the blood, and actively taken up by the retina. A key step is the hypothesized conversion of lutein to this compound within the retinal tissue itself [6] [4].
Figure 2: General Workflow of a Supplementation Clinical Trial. This flowchart outlines the standard protocol for a randomized controlled trial (RCT) comparing an active supplement to a placebo. Key steps include baseline and follow-up measurements of MPOD and serum carotenoids to assess efficacy [4] [7] [5].
| Feature | Lutein (L) | Zeaxanthin (Z) | meso-Zeaxanthin (MZ) |
|---|---|---|---|
| Primary Retinal Location | Predominates in the peripheral macula [1] | Peak concentration in the central fovea (with MZ) [1] | Peak concentration in the central fovea (with Z) [1] |
| Ratio in Central Fovea | ~1 (L to Z ratio of 1:2.4) [1] | ~2.4 (L to Z ratio of 1:2.4) [1] | Present in equal quantities to Z in the central macula [1] |
| Blue Light Absorption Peak | ~445 nm [2] | ~450 nm [2] | Contributes to the combined MP peak at ~460 nm [2] |
| Antioxidant Efficacy | Effective antioxidant; can quench singlet oxygen [1] | More effective than L at preventing lipid peroxidation [1] | Greater capability than L in quenching oxygen radicals [1] |
| Dietary Source | Yes (e.g., green leafy vegetables, egg yolk) [1] [3] | Yes (e.g., corn, goji berries, egg yolk) [3] | Negligible in diet; primarily formed in the retina from lutein [1] [2] |
The data in the table is driven by several key biochemical and anatomical principles.
Spatial Distribution and Central Role of MZ: The concentration of these carotenoids is not uniform across the retina. Zeaxanthin and this compound are the dominant carotenoids in the very center of the fovea (the point of sharpest vision), while lutein becomes more dominant in the surrounding peripheral macula [1]. This specific distribution suggests that MZ and Z are of critical importance for protecting the most vital part of your central vision. MZ is rarely found in the human diet; its unique presence in the eye results from the metabolic conversion of dietary lutein [2].
Mechanisms of Action: Macular carotenoids protect the retina through two primary mechanisms:
The diagram below illustrates the journey and protective roles of macular carotenoids.
Clinical trials provide evidence for the role of these carotenoids, including MZ, in augmenting macular pigment.
Experimental Objective: A primary goal of supplementation studies is to determine if different carotenoid formulations can increase Macular Pigment Optical Density (MPOD), a key marker for retinal health and protection [5].
Detailed Protocol: The This compound Ocular Supplementation Trial (MOST) serves as a key example [5].
Key Findings: The MOST study found that while all groups showed some increase in MPOD, the formulations containing MZ (Groups 2 and 3) demonstrated significant increases in MPOD at the central measurement points (0.25° and 0.5°) between 24 and 36 months, whereas the group without MZ (Group 1) did not [5]. This suggests that supplementation with MZ may be particularly effective for augmenting the central-most part of the macular pigment.
The table below summarizes key safety data from animal studies and established safety thresholds for several carotenoids.
| Carotenoid | Acute Oral Toxicity (MTD) | Genotoxicity (Ames Test) | Subchronic Toxicity (NOAEL in Rats) | Derived ADI (for humans) | Key Clinical Safety Findings |
|---|---|---|---|---|---|
| meso-Zeaxanthin | >10,000 mg/kg bw [1] | Negative [1] [2] | 200-300 mg/kg bw/day [1] [2] | 3 mg/kg bw/day [1] | No adverse effects in 13-week rat study [2]. |
| Lycopene | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results | No toxicity or apoptosis in prostate cancer cells noted in mechanistic studies [3]. |
| β-Carotene | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results | Increased risk of lung cancer in heavy smokers and high-alcohol consumers (RR 1.16-1.36) [4]. |
| Astaxanthin | Information not available in search results | Information not available in search results | NOAEL = 100 mg/kg/day (rodents) [5] | Information not available in search results | Doses of 25-50 mg/kg bw effective and safe in lead-toxicity mouse model [5]. |
Abbreviations: MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect-Level; ADI: Acceptable Daily Intake; bw: body weight; RR: Relative Risk.
For researchers, the methodologies from the key toxicity studies on this compound are detailed below.
The diagram below outlines a generalized workflow for the preclinical safety and mechanistic evaluation of carotenoids, integrating the key experiments described above.